Arq-621
Descripción
ARQ-621 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Propiedades
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSUQWHUVLLNW-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148974 | |
| Record name | ARQ-621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095253-39-6 | |
| Record name | ARQ-621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARQ-621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARQ-621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arq-621: A Technical Guide to its Mechanism of Action in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arq-621 is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5, a critical motor protein in the process of mitosis.[1][2] By targeting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] Preclinical studies have demonstrated its broad anti-tumor activity across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical context.
Introduction to Eg5 and its Role in Mitosis
The integrity of the mitotic spindle is essential for the accurate segregation of chromosomes during cell division. Eg5 is a plus-end directed motor protein that belongs to the kinesin-5 family. Its primary function is to slide antiparallel microtubules apart, a process that is fundamental for the separation of centrosomes and the establishment of a bipolar spindle. Inhibition of Eg5 function prevents the formation of the bipolar spindle, resulting in the formation of a "monoastral" spindle where duplicated centrosomes fail to separate. This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[3] Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for cancer therapy.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of Eg5.[1][2] Unlike competitive inhibitors that bind to the ATP-binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that alters the protein's activity. In the case of Eg5, allosteric inhibitors like this compound bind to a pocket that stabilizes the ADP-bound state of the motor domain, preventing its dissociation from the microtubule and inhibiting its motor activity. This leads to the characteristic monoastral spindle phenotype and subsequent mitotic arrest.
Signaling Pathway of this compound Induced Mitotic Arrest
References
An In-depth Technical Guide to the Function of Eg5 Protein and its Inhibition by Arq-621
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin spindle protein (KSP), Eg5 (also known as KIF11), is a critical motor protein essential for the proper execution of mitosis. Its unique role in the formation and maintenance of the bipolar spindle has made it a compelling target for the development of novel anti-cancer therapeutics. Overexpression of Eg5 is frequently observed in various malignancies and is associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. Arq-621 is a potent and selective allosteric inhibitor of Eg5 that has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of Eg5 protein function, the mechanism of inhibition by this compound, and detailed experimental protocols for its characterization.
The Eg5 Protein: A Master Regulator of Mitosis
Structure and Function
Eg5 is a member of the kinesin-5 superfamily of plus-end directed microtubule motor proteins. It assembles into a homotetrameric complex, forming a bipolar structure with two motor domains at each end. This unique architecture enables Eg5 to simultaneously bind to and slide anti-parallel microtubules apart. This sliding action generates an outward pushing force that is fundamental for the separation of centrosomes during prophase and the establishment and maintenance of the bipolar mitotic spindle throughout mitosis.
The Eg5 monomer consists of three primary domains:
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N-terminal motor domain: This highly conserved domain contains the ATP-binding site and the microtubule-binding interface. The hydrolysis of ATP provides the energy for conformational changes that drive the movement of Eg5 along microtubules.
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Stalk domain: A central coiled-coil region that facilitates the dimerization and subsequent tetramerization of Eg5 monomers.
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C-terminal tail domain: This domain is involved in the regulation of Eg5 activity and its localization within the cell.
Role in the Cell Cycle and Cancer
Eg5 is expressed specifically during the G2 and M phases of the cell cycle, with its activity being tightly regulated by phosphorylation. Its essential function in mitosis makes it indispensable for cell proliferation. Consequently, cancer cells, which are characterized by uncontrolled proliferation, are often highly dependent on Eg5 function. Overexpression of Eg5 has been documented in a variety of cancers, including breast, lung, ovarian, and bladder cancers, and often correlates with a more aggressive tumor phenotype and poorer patient outcomes. The selective expression and critical mitotic function of Eg5 make it an attractive target for cancer therapy, as inhibiting its activity would preferentially affect rapidly dividing cancer cells while sparing most non-dividing normal cells.
This compound: A Potent and Selective Eg5 Inhibitor
This compound is a small molecule, allosteric inhibitor of Eg5. It binds to a specific pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites. This binding event locks the Eg5 protein in a conformation that prevents its motor activity, leading to the cessation of microtubule sliding.
Mechanism of Action
Inhibition of Eg5 by this compound disrupts the formation of the bipolar spindle. Without the outward force generated by Eg5, the duplicated centrosomes fail to separate, resulting in the formation of a characteristic "monoastral" spindle, where all chromosomes are arranged in a rosette around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly attached to a bipolar spindle. Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis (programmed cell death) in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
| Parameter | Value | Assay/System | Reference |
| IC50 (basal ATPase activity) | 1.0 µM | In vitro Eg5 ATPase assay | [1] |
| Plasma Protein Binding | ~96.4-99.2% | Human plasma | [2] |
| In vitro half-life (t1/2) | 53 min | Human liver microsomes | [2] |
| Oral Bioavailability (rat) | ~9% | In vivo rat studies | [2] |
Table 1: Preclinical Pharmacological and Pharmacokinetic Data for this compound.
| Parameter | Value | Study Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 280 mg/m²/week | Patients with solid tumors | [3] |
| Common Adverse Events (>10%) | Fatigue (34.7%), Nausea (24.5%), Anemia (22.4%), Vomiting (20.4%) | Patients with solid tumors | [3] |
| Dose-Limiting Toxicity | Mucositis (at 400 mg/m²/week) | Patients with solid tumors | [3] |
Table 2: Clinical Data from Phase I Study of this compound.
Signaling Pathways and Experimental Workflows
Eg5-Dependent Mitotic Signaling Pathway
The following diagram illustrates the central role of Eg5 in mitosis and the consequences of its inhibition by this compound.
References
The Discovery and Development of Arq-621: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5, a crucial motor protein in the establishment and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a compelling target for oncology drug development. This technical guide provides an in-depth overview of the discovery and development history of this compound, from its initial identification and preclinical evaluation to its progression into Phase 1 clinical trials. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation.
Introduction
The kinesin superfamily of motor proteins plays a critical role in various cellular processes, including intracellular transport and cell division. Eg5, a member of the kinesin-5 family, is essential for the separation of centrosomes and the formation of the bipolar spindle during the early stages of mitosis.[1] The overexpression of Eg5 has been linked to genomic instability and tumorigenesis, positioning it as an attractive target for anticancer therapies. This compound was discovered by ArQule Inc. as a novel, potent, and selective allosteric inhibitor of Eg5.[2] Unlike microtubule-targeting agents, which can affect non-dividing cells, Eg5 inhibitors like this compound offer a more targeted approach by specifically disrupting the mitotic machinery of rapidly proliferating cancer cells.
Mechanism of Action
This compound functions as an allosteric inhibitor of Eg5.[2] Instead of competing with ATP at the nucleotide-binding site, it binds to a distinct pocket on the motor domain. This binding event induces a conformational change that prevents the hydrolysis of ATP, which is necessary for the motor function of Eg5.[2] The inhibition of Eg5's motor activity prevents the outward pushing force required for centrosome separation. Consequently, the mitotic spindle cannot form correctly, leading to the formation of a characteristic "monoaster" spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[2]
Signaling Pathway of Eg5 in Mitosis
The following diagram illustrates the critical role of Eg5 in the formation of the bipolar spindle during mitosis and the mechanism of its inhibition by this compound.
Preclinical Development
In Vitro Pharmacology
This compound demonstrated potent anti-tumor activity across a wide range of human cancer cell lines, including those from colon, lung, endometrial, and bladder cancers, as well as hematologic malignancies.[3] A key characteristic of this compound is its significantly lower cytotoxicity against normal hematopoietic cells compared to cancer cells.[3]
Table 1: In Vitro ADME Properties of this compound [4]
| Parameter | Species | Value |
| Microsomal Stability (t1/2) | Human | 53 min |
| Mouse (male/female) | 43 / 53 min | |
| Rat (male/female) | 56 / 53 min | |
| Dog (male/female) | 47 / 44 min | |
| Monkey (male/female) | 36 / 32 min | |
| CYP Inhibition (IC50) | CYP3A4 | 4.1 µM |
| CYP2C19 | 4.0 µM | |
| CYP2C8 | 15 µM | |
| CYP1A2, 2C9, 2D6 | >20 µM | |
| Plasma Protein Binding | Human | ~96.4 - 99.2% |
| Caco-2 Permeability (Papp) | - | 0.69 x 10-6 cm/s |
| Efflux Ratio (Caco-2) | - | 45 |
In Vivo Pharmacology
In preclinical xenograft models, this compound demonstrated significant anti-tumor efficacy in various human cancer types, including pancreatic, breast, prostate, and ovarian carcinomas.[3] Notably, these anti-tumor effects were observed at doses that did not induce hematological changes or bone marrow toxicity, a common dose-limiting toxicity for other Eg5 inhibitors.[3]
Experimental Protocols
Cell Viability Assay (General Protocol):
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Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of this compound or vehicle control.
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After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as MTT or CellTiter-Glo assay.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Tumor Model (General Protocol):
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Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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This compound is administered intravenously at specified doses and schedules.
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker assessment).
Clinical Development
This compound advanced into a Phase 1, open-label, dose-escalation clinical trial (NCT00825487) in adult patients with metastatic solid tumors and hematologic malignancies.[1] The primary objectives of the study were to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of intravenously administered this compound.[1]
Study Design
Patients were enrolled in cohorts and received this compound as an intravenous infusion once weekly in 4-week cycles. The starting dose was 10 mg/m², with subsequent dose escalation following a modified Fibonacci scheme based on a 3+3 design.
Table 2: Summary of Phase 1 Clinical Trial (NCT00825487) for this compound
| Parameter | Details |
| Study Phase | Phase 1 |
| Number of Patients | 48 (solid tumors cohort) |
| Patient Population | Metastatic solid tumors and hematologic malignancies |
| Dosing Regimen | Intravenous infusion, once weekly in 4-week cycles |
| Starting Dose | 10 mg/m² |
| Dose Escalation | Modified Fibonacci scheme (3+3 design) |
| Recommended Phase 2 Dose (RP2D) | 280 mg/m²/week |
Clinical Results
As of January 20, 2011, 48 patients with solid tumors had been enrolled. The most common tumor types were colorectal, pancreatic, and breast cancer.
Safety and Tolerability: Treatment-emergent adverse events (TEAEs) were reported in 95.9% of patients. The most common TEAEs (>10%) were fatigue (34.7%), nausea (24.5%), anemia (22.4%), and vomiting (20.4%). Serious adverse events (SAEs) considered at least possibly drug-related included fatigue, acute intravascular hemolysis, and abdominal pain at higher doses. Importantly, the bone marrow toxicity and DNA damage seen with other Eg5 inhibitors were not evident with this compound.
Efficacy: Preliminary anti-tumor activity was observed, with six patients experiencing stable disease for more than four months. The recommended Phase 2 dose was determined to be 280 mg/m² administered weekly.
Conclusion
This compound is a selective allosteric inhibitor of the mitotic kinesin Eg5 that has demonstrated promising preclinical anti-tumor activity and a favorable safety profile in early clinical development. Its mechanism of action, which specifically targets proliferating cells, and the lack of significant bone marrow toxicity observed in initial studies, differentiate it from other anti-mitotic agents. The determination of a recommended Phase 2 dose of 280 mg/m² per week paved the way for further investigation of this compound's therapeutic potential in various oncology indications. While the development of this compound did not progress to market approval, its discovery and early-stage evaluation have contributed valuable insights into the therapeutic targeting of Eg5 and the broader field of anti-mitotic drug development.
References
Unveiling Arq-621: A Technical Guide to a Novel Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Arq-621, a potent and selective allosteric inhibitor of the mitotic kinesin Eg5. This compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in a Phase 1 clinical trial for solid tumors and hematologic malignancies. This guide details its chemical and structural properties, mechanism of action, and summarizes key experimental data and protocols.
Core Properties of this compound
This compound is a small molecule inhibitor targeting Eg5, a crucial motor protein for the formation of the bipolar spindle during mitosis.
| Property | Value |
| Chemical Formula | C₂₈H₂₄Cl₂FN₅O₂ |
| Molecular Weight | 552.43 g/mol |
| CAS Number | 1095253-39-6 |
| Mechanism of Action | Allosteric inhibitor of Eg5 |
Quantitative Analysis of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound, providing insights into its pharmacological profile.
In Vitro ADME & Pharmacokinetic Properties
| Parameter | Value | Species |
| **Microsomal Half-life (t₁/₂) ** | 53 min | Human |
| 43 min | Mouse (male) | |
| 53 min | Mouse (female) | |
| 56 min | Rat (male) | |
| 53 min | Rat (female) | |
| 47 min | Dog (male) | |
| 44 min | Dog (female) | |
| 36 min | Monkey (male) | |
| 32 min | Monkey (female) | |
| CYP Inhibition (IC₅₀) | >20 µM | CYP1A2 |
| >20 µM | CYP2C9 | |
| >20 µM | CYP2D6 | |
| 4.1 µM | CYP3A4 | |
| 4.0 µM | CYP2C19 | |
| 15 µM | CYP2C8 | |
| Plasma Protein Binding | ~96.4-99.2% | Human |
| Caco-2 Permeability (Papp) | 0.69 × 10⁻⁶ cm/s | - |
| Efflux Ratio (Caco-2) | 45 | - |
| Oral Bioavailability | ~9% | Rat |
Note: Further detailed pharmacokinetic parameters from the Phase 1 clinical trial, such as Cmax, AUC, and half-life at different dose levels, would be beneficial for a complete profile.
In Vitro Anti-proliferative Activity
Preclinical studies have shown that this compound exhibits potent anti-tumor activity in the low nanomolar range across a wide variety of human cancer cell lines.[1]
Note: A comprehensive table of specific IC₅₀ values for this compound against a panel of cancer cell lines would provide a more detailed understanding of its activity spectrum.
Phase 1 Clinical Trial Overview (Solid Tumors)
| Parameter | Details |
| Patient Population | 48 patients with advanced solid tumors |
| Dosing Regimen | Intravenous infusion, starting at 10 mg/m²/week, with dose escalation |
| Recommended Phase 2 Dose | 280 mg/m²/week[2] |
| Most Common Adverse Events (>10%) | Fatigue (34.7%), Nausea (24.5%), Anemia (22.4%), Vomiting (20.4%)[2] |
| Efficacy | 6 patients remained stable for > 4 months[2] |
Mechanism of Action: Targeting Mitotic Progression
This compound functions as an allosteric inhibitor of Eg5, a member of the kinesin-5 family of motor proteins.[2] Eg5 is essential for the establishment of a bipolar mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. By binding to an allosteric pocket on the Eg5 motor domain, this compound induces a conformational change that prevents the hydrolysis of ATP and the interaction of Eg5 with microtubules. This inhibition leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately resulting in mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound, an allosteric inhibitor of Eg5, leading to mitotic arrest.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel therapeutic agents. The following are representative protocols for assays relevant to the characterization of this compound.
Eg5 ATPase Activity Assay (Kinase Assay)
Objective: To determine the in vitro inhibitory activity of this compound on the ATPase activity of purified Eg5.
Methodology:
-
Reagents and Materials: Purified recombinant human Eg5 protein, microtubules, ATP, a phosphate (B84403) detection reagent (e.g., Malachite Green), assay buffer (e.g., 25 mM PIPES, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 6.8), this compound stock solution (in DMSO), and 96-well microplates.
-
Procedure: a. Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in each well of a 96-well plate. b. Add serial dilutions of this compound or vehicle control (DMSO) to the wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding. d. Initiate the reaction by adding a solution of ATP to each well. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding the phosphate detection reagent. g. Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
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Data Analysis: Calculate the percentage of inhibition of ATPase activity for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines of interest, complete cell culture medium, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl), and 96-well cell culture plates.
-
Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. d. Add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound as a predictor of oral absorption.
Methodology:
-
Reagents and Materials: Caco-2 cells, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound stock solution, Transwell® inserts (e.g., 0.4 µm pore size), and an analytical method for quantifying this compound (e.g., LC-MS/MS).
-
Procedure: a. Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. b. Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). c. For apical to basolateral (A-B) permeability, add this compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber. d. For basolateral to apical (B-A) permeability, add this compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber. e. Incubate the plates at 37°C with gentle shaking. f. At various time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.
Experimental and Developmental Workflow
The development of a novel anti-cancer agent like this compound follows a structured workflow, from initial discovery to clinical evaluation.
Caption: A representative workflow for the preclinical and clinical development of this compound.
References
Arq-621 (Tucidinostat/Chidamide): A Deep Dive into its Pro-Apoptotic Mechanism in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arq-621, also known as Tucidinostat or Chidamide (B1683975), is a novel and orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with selective activity against HDAC isoenzymes 1, 2, 3, and 10.[1][2] Its potent anti-tumor effects have been demonstrated across a range of hematological and solid malignancies. A key mechanism underpinning its therapeutic efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound triggers apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Epigenetic Modulation Leading to Apoptosis
As an HDAC inhibitor, this compound functions by increasing the acetylation of histone proteins, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic reprogramming triggers a cascade of events that converge on the activation of the apoptotic machinery. The pro-apoptotic effects of this compound are primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.[3]
Quantitative Analysis of this compound's Pro-Apoptotic Activity
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and the percentage of apoptotic cells are key metrics for evaluating its potency.
| Parameter | Cell Line | Concentration/Condition | Result | Reference |
| HDAC1 IC50 | N/A (Enzymatic Assay) | N/A | 95 nM | [1] |
| HDAC2 IC50 | N/A (Enzymatic Assay) | N/A | 160 nM | [1] |
| HDAC3 IC50 | N/A (Enzymatic Assay) | N/A | 67 nM | [1] |
| HDAC10 IC50 | N/A (Enzymatic Assay) | N/A | 78 nM | [1] |
| Cell Viability IC50 (72h) | EBC1 (Lung Cancer) | N/A | 2.9 µM | [1] |
| Cell Viability IC50 (72h) | HCT116 (Colon Cancer) | N/A | 7.8 µM | [1] |
| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 0.5 µmol/l Chidamide | Increased Apoptosis | [3] |
| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 1 µmol/l Chidamide | Increased Apoptosis | [3] |
| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 2 µmol/l Chidamide | Significant Apoptosis | [3] |
| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 2 µmol/l Chidamide | Increased Apoptosis | [3] |
| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 4 µmol/l Chidamide | Increased Apoptosis | [3] |
| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 8 µmol/l Chidamide | Significant Apoptosis | [3] |
| Apoptosis Induction (48h) | SU-DHL2 (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |
| Apoptosis Induction (48h) | OCI-LY3 (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |
| Apoptosis Induction (48h) | MZ (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |
Key Signaling Pathways Modulated by this compound
This compound-induced apoptosis is a multi-faceted process involving the inhibition of key pro-survival signaling pathways and the activation of pro-apoptotic factors.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting the expression of anti-apoptotic proteins like Bcl-2. This compound has been shown to suppress the HDACs/STAT3/Bcl-2 pathway.[4] By inhibiting HDACs, this compound leads to a decrease in STAT3 phosphorylation and its downstream target Bcl-2, thereby tipping the balance towards apoptosis.
Caption: this compound inhibits HDACs, leading to decreased STAT3 phosphorylation and Bcl-2 expression, ultimately promoting apoptosis.
Downregulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical pro-survival pathway that is frequently dysregulated in cancer. Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival. Studies have demonstrated that this compound can inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chidamide induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - Li - Annals of Translational Medicine [atm.amegroups.org]
Preclinical Pharmacology of Arq-621: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621 is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP) Eg5.[1][2][3] Eg5 is a microtubule-based motor protein essential for the formation of a bipolar spindle during mitosis.[2][4] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest at the G2/M phase and subsequent apoptosis in proliferating cancer cells.[2] Notably, Eg5 is primarily expressed in dividing cells, suggesting a therapeutic window with potentially less toxicity to non-proliferating tissues compared to traditional chemotherapies.[4] Preclinical data indicate that this compound exhibits anti-tumor activity across a range of human cancer cell lines and is associated with a favorable safety profile, particularly a lack of significant bone marrow toxicity.[2][3]
Mechanism of Action
This compound functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents the proper separation of centrosomes and the formation of the bipolar mitotic spindle. Consequently, cancer cells are unable to progress through mitosis, leading to cell cycle arrest and apoptosis.[2]
In Vitro Pharmacology
Absorption, Distribution, Metabolism, and Excretion (ADME)
A summary of the in vitro ADME properties of this compound is presented below. These studies were crucial in determining the suitability of this compound for further development and guided the selection of the intravenous route of administration.[1]
| Parameter | Species/System | Value |
| Metabolic Stability | ||
| Half-life (t½) | Human Liver Microsomes | 53 min[1] |
| Mouse Liver Microsomes (Male/Female) | 43 / 53 min[1] | |
| Rat Liver Microsomes (Male/Female) | 56 / 53 min[1] | |
| Dog Liver Microsomes (Male/Female) | 47 / 44 min[1] | |
| Monkey Liver Microsomes (Male/Female) | 36 / 32 min[1] | |
| Permeability | ||
| Caco-2 Permeability (Papp) | 0.69 x 10⁻⁶ cm/s[1] | |
| Efflux Ratio (P-glycoprotein substrate) | 45[1] | |
| Protein Binding | ||
| Plasma Protein Binding | Human Plasma | 96.4 - 99.2%[1] |
| Cytochrome P450 (CYP) Interaction | ||
| Inhibition (IC50) | ||
| CYP1A2 | >20 µM[1] | |
| CYP2C9 | >20 µM[1] | |
| CYP2D6 | >20 µM[1] | |
| CYP3A4 | 4.1 µM[1] | |
| CYP2C19 | 4.0 µM[1] | |
| CYP2C8 | 15 µM[1] | |
| Induction | ||
| CYP1A2 | Modest induction[1] | |
| CYP2A6 | No induction[1] | |
| CYP3A4 | No induction[1] |
Experimental Protocols: In Vitro ADME
-
Metabolic Stability: The metabolic stability of this compound was assessed by incubating the compound with liver microsomes from various species (human, mouse, rat, dog, monkey) in the presence of NADPH. The disappearance of this compound over time was monitored by LC-MS/MS to calculate the half-life.
-
Caco-2 Permeability: The permeability of this compound was evaluated using the Caco-2 cell monolayer model, which is an established in vitro model for predicting intestinal drug absorption. The apparent permeability coefficient (Papp) was determined by measuring the flux of this compound across the cell monolayer. Bidirectional transport studies were conducted to determine the efflux ratio and assess the potential for P-glycoprotein-mediated transport.
-
Plasma Protein Binding: The extent of plasma protein binding was determined by equilibrium dialysis. This compound was incubated with human plasma, and the concentrations of bound and unbound drug were measured after dialysis.
-
CYP Inhibition and Induction: The inhibitory potential of this compound against major human CYP450 isoforms was evaluated using human liver microsomes and specific probe substrates. The IC50 values were determined by measuring the inhibition of the metabolism of the probe substrates at various concentrations of this compound. For induction studies, primary human hepatocytes were treated with this compound, and the induction of CYP enzyme expression was measured.
In Vivo Pharmacology
Anti-Tumor Efficacy
This compound has demonstrated anti-tumor activity in various human cancer xenograft models.[2] Intraperitoneal administration of this compound led to significant tumor growth inhibition.[2]
| Xenograft Model | Dose and Schedule | Outcome |
| MIA PaCa-2 (Pancreatic) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |
| MDA-MB-231 (Breast) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |
| DU-145 (Prostate) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |
| SK-OV-3 (Ovarian) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |
Pharmacodynamics
The anti-tumor activity of this compound is associated with a clear pharmacodynamic effect. An increase in phospho-histone H3, a marker of mitotic arrest, was observed in tumor tissues from treated animals.[2]
Safety Pharmacology
A key finding from the preclinical studies is the low bone marrow toxicity of this compound at efficacious doses.[2] No significant hematological changes were observed in xenograft studies.[2] Furthermore, normal myeloid/erythroid ratios were maintained in the bone marrow of rats and dogs after 28 days of dosing at 30 mg/kg.[2]
Pharmacokinetics
The poor gastrointestinal absorption potential observed in vitro was confirmed in vivo, with an oral bioavailability of approximately 9% in rats.[1] This finding led to the development of this compound for intravenous administration.[1]
Experimental Protocols: In Vivo Studies
-
Xenograft Models: Human cancer cell lines (MIA PaCa-2, MDA-MB-231, DU-145, and SK-OV-3) were implanted subcutaneously into athymic nude mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.
-
Drug Administration and Monitoring: this compound was administered intraperitoneally at doses ranging from 3.0 to 12.5 mg/kg, three times a week. Tumor volume and body weight were measured regularly throughout the study.
-
Pharmacodynamic Assessment: At the end of the study, tumors were excised for immunohistochemistry (IHC) and western blot analysis to measure the levels of phospho-histone H3.
-
Toxicology Studies: Hematological parameters were analyzed from blood samples collected from treated animals. Bone marrow smears from rats and dogs were examined to assess the myeloid/erythroid ratio after repeated dosing.
-
Pharmacokinetic Studies: Following intravenous and oral administration of this compound to rats, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the pharmacokinetic parameters and calculate oral bioavailability.
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted anti-cancer agent. Its potent and selective inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells. The in vitro ADME profile guided its clinical development as an intravenous formulation. Importantly, in vivo studies have shown promising anti-tumor efficacy across a range of cancer models with a notable lack of bone marrow toxicity, a common dose-limiting toxicity for many anti-mitotic agents. These findings supported the advancement of this compound into clinical trials.
References
Investigating the Selectivity of Arq-621 for Eg5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arq-621 is a potent, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a critical motor protein for the formation of the bipolar mitotic spindle.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy. This technical guide provides an in-depth analysis of the selectivity of this compound for Eg5. It includes a summary of available quantitative data, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Eg5 Target
The kinesin spindle protein Eg5 is a member of the kinesin-5 family of microtubule-based motor proteins.[3] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart, a crucial step for proper chromosome segregation during mitosis.[4][5] Overexpression of Eg5 has been linked to genomic instability and tumorigenesis.[1][2] Consequently, the development of selective Eg5 inhibitors has been a key focus in oncology drug discovery.
This compound is a small molecule inhibitor that allosterically binds to Eg5, leading to the inhibition of its ATPase activity.[1][2] Preclinical studies have demonstrated its anti-tumor activity across a range of human cancer cell lines.[1][2] A first-in-human Phase I clinical trial has been conducted to evaluate the safety and pharmacokinetics of this compound in patients with solid tumors and hematologic malignancies.[1][6] A key aspect of the therapeutic potential of this compound is its selectivity for Eg5 over other motor proteins and kinases, which is critical for minimizing off-target effects and associated toxicities.
Quantitative Selectivity Profile of this compound
The selectivity of a targeted inhibitor is paramount for its clinical success. The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary target, Eg5, and a panel of cytochrome P450 (CYP) enzymes, which are important for drug metabolism and potential drug-drug interactions.
Table 1: this compound Inhibitory Activity against Eg5
| Target | Assay Type | IC50 (µM) | Reference |
| Eg5 | Basal ATPase Activity | 1.0 |
Table 2: this compound Inhibitory Activity against Cytochrome P450 Isoforms
| Target | IC50 (µM) |
| CYP1A2 | >20 |
| CYP2C9 | >20 |
| CYP2D6 | >20 |
| CYP3A4 | 4.1 |
| CYP2C19 | 4.0 |
| CYP2C8 | 15 |
Note: A comprehensive selectivity panel of this compound against a broad range of kinesins and protein kinases is not publicly available at the time of this writing. The data presented here is based on available literature.
Experimental Protocols for Assessing Eg5 Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and cell-based assays used to characterize Eg5 inhibitors like this compound.
Biochemical Assay: Eg5 ATPase Activity
The microtubule-stimulated ATPase activity of Eg5 is fundamental to its motor function. Inhibition of this activity is a primary mechanism for allosteric inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ATPase activity of purified Eg5 protein.
Principle: The hydrolysis of ATP by Eg5 is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
PK/LDH coupled enzyme system
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, paclitaxel-stabilized microtubules, PK, LDH, PEP, and NADH.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the purified Eg5 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a saturating concentration of ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Calculate the initial rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Mitotic Arrest and Monopolar Spindle Formation
Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to the expected cellular phenotype.
Objective: To determine the concentration of a test compound required to induce mitotic arrest and the formation of monopolar spindles in a cancer cell line.
Principle: Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a "mono-aster" spindle and activation of the spindle assembly checkpoint, which arrests the cell in mitosis. This can be visualized by immunofluorescence microscopy.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (to stain DNA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). Include a vehicle control.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) and the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each compound concentration.
-
Plot the percentage of cells with monopolar spindles as a function of the logarithm of the compound concentration to determine the EC50 for this cellular effect.
Visualizations
Eg5 Signaling Pathway in Mitosis
The following diagram illustrates the critical role of Eg5 in the formation of the bipolar mitotic spindle and the point of intervention by this compound.
Caption: Role of Eg5 in mitosis and its inhibition by this compound.
Experimental Workflow for Assessing Eg5 Inhibitor Selectivity
The diagram below outlines a typical workflow for characterizing the selectivity of a novel Eg5 inhibitor.
Caption: Workflow for determining Eg5 inhibitor selectivity.
Conclusion
This compound is a selective inhibitor of the mitotic kinesin Eg5, with preclinical data supporting its potential as an anti-cancer therapeutic. The quantitative data available demonstrates its potent inhibition of Eg5's basal ATPase activity. While a comprehensive public dataset on its selectivity against a broad panel of other kinesins and kinases is not available, the detailed experimental protocols provided in this guide offer a robust framework for such investigations. The visualizations of the Eg5 pathway and the experimental workflow for selectivity profiling serve as valuable tools for researchers in the field of drug discovery and development. Further studies to fully elucidate the kinome-wide selectivity of this compound will be crucial in further defining its therapeutic potential and safety profile.
References
Arq-621: An In-Depth Technical Guide to its In Vitro Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5, a crucial motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by this compound leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, positioning it as a promising target for anti-cancer therapies. This technical guide provides a comprehensive overview of the in vitro effects of this compound on cell proliferation, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its activity across various cancer cell lines.
Introduction
The Eg5 protein, a member of the kinesin-5 family, plays an indispensable role in the early stages of mitosis. It is responsible for pushing the two centrosomes apart, a critical step for the establishment of a bipolar spindle. The correct formation of this spindle is essential for the accurate segregation of chromosomes into daughter cells. Disruption of Eg5 function results in the formation of characteristic monopolar spindles, which activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in mitosis and programmed cell death (apoptosis).
This compound has been identified as a highly potent and selective inhibitor of Eg5. Preclinical studies have demonstrated its anti-tumor activity across a broad spectrum of human cancer cell lines, including those from solid tumors and hematological malignancies, with potencies reported in the low nanomolar range.[1][2][3] A key characteristic of this compound is its ability to induce G2/M phase cell cycle arrest.[2][3]
Mechanism of Action: Eg5 Inhibition and Mitotic Arrest
This compound functions as an allosteric inhibitor of Eg5. By binding to a site distinct from the ATP-binding pocket, it induces a conformational change that prevents the motor protein from hydrolyzing ATP and moving along microtubules. This inhibition of motor activity directly disrupts the outward push required for centrosome separation.
The cellular consequence of Eg5 inhibition by this compound is the formation of a "monoaster," a cellular structure where a single spindle pole is surrounded by a radial array of microtubules with attached chromosomes. This aberrant spindle structure prevents the proper alignment of chromosomes at the metaphase plate, triggering the spindle assembly checkpoint and halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately initiates the apoptotic cascade, leading to the selective death of rapidly dividing cancer cells.
Caption: Mechanism of Action of this compound.
Quantitative Analysis of In Vitro Cell Proliferation
While specific IC50 values for this compound are not extensively published in a consolidated format, preclinical data consistently highlight its potent anti-proliferative effects in the low nanomolar range across a diverse panel of human cancer cell lines.[1]
| Cell Line Category | Representative Cancer Types | Reported Potency Range |
| Solid Tumors | Colon, Non-Small Cell Lung (NSCLC), Gastric, Pancreatic, Breast, Prostate, Ovarian | Low Nanomolar |
| Hematological Malignancies | Leukemia, Lymphoma | Low Nanomolar |
Note: This table represents a summary of qualitative preclinical findings. Specific IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the effect of this compound on cell proliferation and cell cycle distribution.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Conclusion
This compound is a potent inhibitor of the Eg5 motor protein, demonstrating significant anti-proliferative activity against a wide array of cancer cell lines in vitro. Its mechanism of action, centered on the induction of mitotic arrest through the formation of monopolar spindles, provides a clear rationale for its selective cytotoxicity towards rapidly dividing cells. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of this compound and other Eg5 inhibitors. Further quantitative studies to establish a comprehensive panel of IC50 values and detailed cell cycle effects across various cancer subtypes will be invaluable for the continued development and clinical application of this promising anti-cancer agent.
References
Understanding the Allosteric Inhibition of Eg5 by Arq-621: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic kinesin Eg5, a member of the kinesin-5 family, is a crucial motor protein in cell division. It establishes and maintains the bipolar mitotic spindle, a fundamental structure for accurate chromosome segregation. Inhibition of Eg5's ATPase activity leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells. This makes Eg5 a compelling target for anticancer drug development. Arq-621 is a potent and selective allosteric inhibitor of Eg5 that has been investigated for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the allosteric inhibition of Eg5 by this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms.
Data Presentation
Quantitative data on the inhibition of Eg5 by this compound is essential for understanding its potency and mechanism of action. While specific kinetic data such as binding affinity (Kd) and on/off rates (kon/koff) for this compound are not publicly available, the half-maximal inhibitory concentration (IC50) for its effect on the basal ATPase activity of Eg5 has been determined.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 1.0 µM | Basal Eg5 ATPase Activity | [3] |
| IC50 (Microtubule-Activated) | Not Publicly Available | Microtubule-Stimulated Eg5 ATPase Activity | |
| Binding Affinity (Kd) | Not Publicly Available | e.g., Fluorescence Polarization, SPR | |
| Association Rate Constant (kon) | Not Publicly Available | e.g., Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (koff) | Not Publicly Available | e.g., Surface Plasmon Resonance (SPR) |
Core Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain distinct from the active ATP-binding pocket.[3] This allosteric site is located within a pocket formed by loop L5, a region that is structurally unique to the kinesin-5 family. Binding of this compound to this site induces conformational changes that are transmitted to the nucleotide-binding pocket and the microtubule-binding interface, ultimately inhibiting the motor's function.
This allosteric inhibition prevents the proper hydrolysis of ATP, which is necessary for Eg5 to "walk" along microtubules and push the spindle poles apart. The resulting loss of motor function leads to the characteristic cellular phenotype of monopolar spindle formation, where the duplicated centrosomes fail to separate. This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and eventually undergo apoptosis.
Signaling and Mechanistic Pathway
The following diagram illustrates the proposed allosteric inhibition of Eg5 by this compound and its downstream cellular consequences.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline generalized protocols for key experiments used to characterize Eg5 inhibitors like this compound.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5, which is inhibited by this compound. A common method is a coupled-enzyme assay that detects the production of ADP.
Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified Eg5 motor domain protein
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Microtubules (for microtubule-activated assay)
-
Taxol (to stabilize microtubules)
-
This compound (or other inhibitor) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer plate reader
Protocol:
-
Prepare Microtubules (for activated assay): Polymerize tubulin in the presence of GTP and then stabilize with Taxol.
-
Prepare Reaction Mixture: In the assay buffer, combine PEP, NADH, PK, and LDH. For the microtubule-activated assay, also include the prepared microtubules.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup:
-
To each well of a 384-well plate, add the reaction mixture.
-
Add a small volume of the diluted this compound or DMSO (for control) to the appropriate wells.
-
Add the purified Eg5 protein to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind.
-
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change.
-
Plot the rate of ATP hydrolysis against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This assay can be used to determine the binding affinity of an inhibitor to Eg5.
Principle: A small fluorescently labeled molecule (probe) that binds to Eg5 will have a high fluorescence polarization value because its rotation is restricted upon binding to the larger protein. A competing inhibitor, like this compound, will displace the fluorescent probe, leading to a decrease in the fluorescence polarization.
Materials:
-
Purified Eg5 motor domain protein
-
Fluorescently labeled probe that binds to the allosteric site of Eg5
-
Assay Buffer (e.g., 20 mM HEPES pH 7.2, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other inhibitor) dissolved in DMSO
-
Black, low-binding 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Determine Optimal Probe and Protein Concentrations: Titrate the fluorescent probe with increasing concentrations of Eg5 to determine the concentration of protein that gives a significant polarization signal.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the fluorescent probe at its optimal concentration to all wells.
-
Add the serially diluted this compound or DMSO (for control) to the appropriate wells.
-
Add the Eg5 protein at its optimal concentration to all wells except for the "no protein" control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Experimental and Screening Workflow
The identification and characterization of novel allosteric Eg5 inhibitors like this compound typically follow a structured workflow.
Conclusion
This compound is a well-characterized allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of conformational changes that inhibit ATPase activity, leads to mitotic arrest and apoptosis in cancer cells. While specific quantitative data on its binding kinetics are not fully available in the public domain, the provided protocols and workflows offer a comprehensive framework for the study of this compound and other Eg5 inhibitors. Further research into the precise structural and dynamic consequences of this compound binding will undoubtedly provide deeper insights into the allosteric regulation of this important anticancer target.
References
Methodological & Application
Application Notes and Protocols for Arq-621 In Vitro Assays in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5.[1][2] Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis.[1] By inhibiting Eg5, this compound induces mitotic arrest, characterized by the formation of monopolar spindles, which ultimately leads to apoptotic cell death in proliferating cancer cells.[1][3] This targeted mechanism makes Eg5 an attractive therapeutic target for various malignancies.[1] Preclinical data have demonstrated the anti-tumor activity of this compound across a broad spectrum of human cancer cell lines, including those from colon, lung, endometrial, and bladder cancers, as well as hematologic malignancies.[2]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The described assays include cell viability, apoptosis, cell migration, and western blotting for target engagement and downstream signaling.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) |
| HeLa | Cervical Cancer | 72 | Data to be determined by user |
| A549 | Lung Cancer | 72 | Data to be determined by user |
| MCF-7 | Breast Cancer | 72 | Data to be determined by user |
| HCT116 | Colon Cancer | 72 | Data to be determined by user |
| K562 | Leukemia | 72 | Data to be determined by user |
Table 2: Apoptosis Induction by this compound (Example Data)
| Cell Line | This compound Conc. (nM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity |
| HeLa | User Defined | 24 | Data to be determined by user |
| HeLa | User Defined | 48 | Data to be determined by user |
| A549 | User Defined | 24 | Data to be determined by user |
| A549 | User Defined | 48 | Data to be determined by user |
Table 3: Western Blot Analysis of Key Protein Markers (Example Data)
| Cell Line | Treatment | Phospho-Histone H3 (Ser10) | Cyclin B1 | Cleaved PARP |
| HeLa | Vehicle Control | Baseline | Baseline | Baseline |
| HeLa | This compound (IC50) | Increased | Increased | Increased |
| A549 | Vehicle Control | Baseline | Baseline | Baseline |
| A549 | This compound (IC50) | Increased | Increased | Increased |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Record the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log concentration of this compound using a suitable software.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the cell viability assay.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, a process crucial for metastasis.[7][8]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell lines
-
Serum-free and complete culture medium
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Culture cells to sub-confluency, then serum-starve them overnight.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the cell suspension, add the desired concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.[8]
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of this compound-treated cells to the control.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins to confirm the mechanism of action of this compound.[9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or larger culture dishes and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. sartorius.com.cn [sartorius.com.cn]
- 6. promega.com [promega.com]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for Cell Viability Assay Using ARQ-621
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARQ-621 is a potent and selective small-molecule inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1] Eg5 is essential for separating centrosomes and establishing the mitotic spindle, and its inhibition leads to a distinctive cellular phenotype characterized by the formation of monopolar spindles, or "monoasters."[2][3][4] This disruption of the mitotic machinery triggers a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis.[2][5][6] Due to its specific role in proliferating cells, Eg5 has emerged as a promising target for anticancer therapies, and inhibitors like this compound are being investigated for their potential in treating various malignancies.[2][6][7]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. Additionally, it includes representative data and a diagram of the proposed signaling pathway affected by this compound.
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by disrupting the normal progression of mitosis. By inhibiting the ATPase activity of Eg5, this compound prevents the outward push required for centrosome separation. This leads to the formation of a monopolar spindle, activating the Spindle Assembly Checkpoint (SAC). The sustained mitotic arrest due to the inability to form a proper bipolar spindle ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[2][8]
Data Presentation
The following table summarizes representative quantitative data for Eg5 inhibitors, including this compound, in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell viability by 50%.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| This compound | - | - | ATPase Assay | 1.0 µM | [9] |
| Eg5 Inhibitor | Panel of 21 cancer cell lines | Various | Growth Inhibition | 0.55 nM - 14.2 nM | [10] |
| K858 | MCF7 | Breast Cancer | MTT Assay (72h) | ~5 µM | [8] |
| LGI-147 | HepG2, Hep3B, PLC5 | Hepatocellular Carcinoma | Trypan Blue Exclusion | Effective at pM concentrations | [6] |
| AZ138 | HCT116 | Colon Cancer | - | - | [3] |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells to subtract the background from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Conclusion
This compound represents a targeted therapeutic approach that disrupts a fundamental process in cell division, leading to cancer cell death. The provided protocols and background information offer a framework for researchers to investigate the efficacy of this compound and other Eg5 inhibitors in various cancer models. Accurate determination of cell viability and IC50 values is a critical step in the preclinical evaluation of such targeted agents.
References
- 1. Facebook [cancer.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inducing Mitotic Arrest with Arq-621 (Filanesib): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621, also known as filanesib (B612139) (ARRY-520), is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also referred to as Eg5 or KIF11.[1][2][3] KSP is a plus-end-directed motor protein essential for establishing a bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division.[1][4][5] By inhibiting the ATPase activity of KSP, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles.[4][5] This disruption of the mitotic machinery activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and subsequent induction of apoptosis, or programmed cell death, in proliferating cells.[1][5][6] This targeted mechanism of action makes this compound a compound of interest for cancer therapy, particularly for hematological malignancies and solid tumors.[7][8]
This document provides detailed protocols for utilizing this compound to induce mitotic arrest in cancer cell lines, along with methods for quantifying its effects on cell cycle progression, spindle morphology, and cell viability.
Mechanism of Action
This compound is a selective and noncompetitive inhibitor of KSP, with a reported IC50 of 6 nM for human KSP.[9] Its inhibition of KSP's motor function leads to a cascade of cellular events culminating in apoptosis of rapidly dividing cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (Filanesib) across various assays and cell lines.
Table 1: Potency of this compound (Filanesib)
| Parameter | Value | Reference |
| KSP Inhibition (IC50) | 6 nM | [9] |
| HCT-116 Cell Growth Inhibition (IC50) | 0.7 nM | [9] |
| Anti-proliferative Activity (EC50) | 0.4 - 14.4 nM | [9] |
Table 2: Effect of this compound (Filanesib) on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| HB-279 | DMSO (Control) | 16% | [10] |
| HB-279 | 10 nM Filanesib (24h) | 64% | [10] |
| HeLa | 3.13 - 6.25 nM Filanesib (44h) | Dose-dependent increase | [9] |
| OCI-AML3 | Varies | G2/M Arrest | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (Filanesib)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (a suggested range is 0.1 nM to 1 µM).[4] Include a vehicle control (DMSO only, at a final concentration ≤ 0.1%).[4]
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][4]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (Filanesib)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 nM) and a vehicle control for a specified time (e.g., 24 hours).[10][11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle morphology after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in multi-well plates
-
This compound (Filanesib)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain (for DNA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[1][4]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[1][4]
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.[4]
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody in blocking buffer overnight at 4°C. The following day, wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells and stain with DAPI or Hoechst to visualize the chromosomes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope and capture images to assess mitotic spindle morphology (bipolar vs. monopolar).
Troubleshooting
-
Low percentage of mitotic arrest:
-
Concentration of this compound may be too low: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation time may be too short: Increase the incubation time (e.g., up to 24 hours).
-
Cell line may be resistant: Consider using a different cell line known to be sensitive to KSP inhibitors.
-
-
High background in immunofluorescence:
-
Inadequate blocking: Increase the blocking time or the concentration of BSA in the blocking buffer.
-
Antibody concentration too high: Titrate the primary and secondary antibodies to determine the optimal dilution.
-
-
Poor resolution of cell cycle phases:
-
Cell clumps: Ensure a single-cell suspension before fixation and analysis.
-
RNase treatment insufficient: Ensure RNase A is active and incubation is adequate to degrade RNA.
-
Conclusion
This compound (Filanesib) is a potent inhibitor of KSP that effectively induces mitotic arrest in proliferating cancer cells by disrupting mitotic spindle formation. The protocols outlined in this application note provide a framework for researchers to investigate the cellular effects of this compound and to quantify its anti-proliferative and cell cycle-specific activities. These methods are essential for the preclinical evaluation and further development of KSP inhibitors as potential anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Arq-621 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621 is a potent and selective inhibitor of the Eg5 kinesin motor protein, a critical component of the mitotic spindle machinery.[1][2] Overexpression of Eg5 has been linked to genomic instability and tumorigenesis, making it a compelling target for anti-cancer therapies.[1][2] this compound induces the formation of characteristic monoasters in proliferating cells, leading to G2/M cell cycle arrest and subsequent cell death.[1] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models, including pancreatic, breast, prostate, and ovarian cancers.[1] Notably, this compound has shown a favorable safety profile with minimal bone marrow toxicity at effective doses.[1]
This document provides a detailed experimental design for evaluating the in vivo efficacy of this compound using a xenograft mouse model.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in disrupting mitotic spindle formation.
Caption: Mechanism of this compound action on mitotic spindle formation.
Experimental Workflow
The following diagram outlines the key steps in the this compound xenograft mouse model experiment.
Caption: Experimental workflow for the this compound xenograft mouse model.
Quantitative Data Summary
The following tables provide a structured overview of a sample experimental design and potential endpoints for an this compound xenograft study.
Table 1: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | i.p. | 3x/week | 8-10 |
| 2 | This compound | 3.0 | i.p. | 3x/week | 8-10 |
| 3 | This compound | 6.25 | i.p. | 3x/week | 8-10 |
| 4 | This compound | 12.5 | i.p. | 3x/week | 8-10 |
Table 2: Efficacy and Toxicity Endpoints
| Parameter | Method | Frequency |
| Tumor Volume | Caliper Measurement | 2-3 times/week |
| Body Weight | Scale | 2-3 times/week |
| Clinical Observations | Visual Inspection | Daily |
| Tumor Weight | Scale | At Endpoint |
| Pharmacodynamics (p-Histone H3) | IHC/Western Blot | At Endpoint |
| Hematology | CBC Analysis | At Endpoint |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines known to be sensitive to Eg5 inhibition. Based on preclinical data, suitable cell lines include MIA PaCa-2 (pancreatic), MDA-MB-231 (breast), DU-145 (prostate), and SK-OV-3 (ovarian).[1]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Quality Control: Regularly test cells for mycoplasma contamination.
Animal Husbandry
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor xenografts.
-
Housing: House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to sterile food and water.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
Tumor Cell Implantation
-
Cell Preparation: Harvest cultured cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups to ensure a similar distribution of tumor volumes in each group.
Drug Preparation and Administration
-
This compound Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) administration. The vehicle composition should be optimized for solubility and stability.
-
Dosing: Administer this compound or vehicle control according to the predetermined dose, schedule, and route as outlined in Table 1. Preclinical data suggests a dosing schedule of three times a week.[1]
Efficacy and Toxicity Monitoring
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the this compound treated groups compared to the vehicle control group.
-
Body Weight and Clinical Signs: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health. Observe mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
Endpoint Analysis
-
Euthanasia: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumor Collection: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for western blot analysis.
-
Pharmacodynamic Analysis: Perform IHC or western blotting on tumor samples to assess the levels of biomarkers such as phospho-histone H3, which is expected to increase following Eg5 inhibition.[1]
-
Toxicity Assessment: Collect blood samples for complete blood count (CBC) analysis to evaluate potential hematological toxicity.[1]
Data Analysis and Reporting
-
Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound.
-
Reporting: Summarize the findings in a comprehensive report, including all experimental details, data tables, and graphical representations of the results.
Note on Potential Confusion with MEK Inhibitors
It is important to distinguish this compound, an Eg5 kinesin inhibitor, from MEK inhibitors such as binimetinib (B1684341) (ARRY-162). While both are anti-cancer agents, they have distinct mechanisms of action. MEK inhibitors target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancers like melanoma and colorectal cancer.[3][4][5][6][7] In contrast, this compound targets the process of cell division by inhibiting the Eg5 motor protein. The choice of xenograft model and experimental design should be tailored to the specific mechanism of the drug being investigated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Binimetinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 7. Binimetinib: A MEK Inhibitor for NRAS-Mutant Melanoma - Lucius Pharmaceuticals [lucius-pharmaceuticals.com]
Application Notes and Protocols: Cell Cycle Analysis of Arq-621 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621 is a potent and selective allosteric inhibitor of Eg5, a crucial microtubule-based motor protein of the kinesin family.[1][2] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells. The overexpression of Eg5 has been linked to genomic instability and tumor formation, making it a compelling target for anticancer therapies.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound across a broad spectrum of human solid and hematological cancer cell lines.[1][2]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4]
Principle of Cell Cycle Analysis with Propidium Iodide
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[3] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell populations based on their cell cycle phase:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.[3]
By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells accumulating in the G2/M phase, providing a direct measure of the drug's efficacy in inducing mitotic arrest.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles Following Arq-621 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621 is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. ALK is a key oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC) harboring the EML4-ALK translocation. The fusion of EML4, a microtubule-associated protein, with ALK results in a constitutively active kinase that promotes cell proliferation and survival through various downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[1][2][3] Inhibition of this aberrant ALK activity by targeted therapies like this compound is a clinically validated strategy.
Recent studies have indicated that inhibition of ALK signaling can lead to delays in the M phase of the cell cycle and induce cell cycle arrest, suggesting a potential impact on mitotic progression.[4][5] Specifically, treatment with ALK inhibitors has been associated with chromosome misalignment, pointing towards possible defects in mitotic spindle formation or function.[4] Given that the EML4 component of the fusion protein is directly related to microtubules, investigating the structural integrity of the mitotic spindle after this compound treatment is a critical step in understanding its full mechanism of action and potential cytostatic or cytotoxic effects.
These application notes provide a detailed protocol for the immunofluorescent staining and analysis of mitotic spindles in cultured cells treated with this compound.
Key Signaling Pathway: ALK and Cell Cycle Control
The EML4-ALK fusion protein activates downstream signaling pathways that are crucial for cell cycle progression. Inhibition of ALK with this compound is hypothesized to disrupt these signals, leading to mitotic arrest. The diagram below illustrates the major pathways implicated in ALK-driven cell proliferation and the key cell cycle regulators that may be affected.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122 or H2228 NSCLC cell lines) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Cell Culture: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 16-24 hours) to induce potential mitotic defects.
-
Controls:
-
Negative Control: Treat a separate set of cells with an equivalent volume of DMSO.
-
Positive Control (Optional but Recommended): Treat cells with a known mitotic spindle disruptor, such as an Eg5 inhibitor (e.g., Monastrol at 100 µM), which is known to induce monopolar spindles.[6]
-
II. Immunofluorescence Staining of Mitotic Spindles
This protocol describes the staining of microtubules (α-tubulin) and centrosomes (γ-tubulin) to visualize the mitotic spindle, along with nuclear DNA staining.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes/spindle poles)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): If using PFA fixation, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer (e.g., 1:500 to 1:2000 for anti-α-tubulin and 1:500 to 1:1500 for anti-γ-tubulin).[6]
-
Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer (e.g., 1:1000).
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the DNA.
-
Mounting: Rinse the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of mitotic cells, focusing on the morphology of the mitotic spindle and chromosome alignment.
Data Presentation and Analysis
Quantitative analysis is essential for an objective assessment of this compound's effects on mitotic spindles. At least 100 mitotic cells should be counted for each condition. The data can be summarized in a table as shown below.
| Treatment Group | Concentration (µM) | Total Mitotic Cells Counted | Normal Bipolar Spindles (%) | Monopolar Spindles (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) |
| DMSO Control | 0 | 100 | 95.0 ± 2.5 | 1.0 ± 0.5 | 2.0 ± 1.0 | 2.0 ± 1.0 |
| This compound | 0.1 | 100 | 85.0 ± 4.0 | 5.0 ± 1.5 | 4.0 ± 1.2 | 6.0 ± 2.0 |
| This compound | 1.0 | 100 | 60.0 ± 5.5 | 15.0 ± 3.0 | 10.0 ± 2.5 | 15.0 ± 3.5 |
| This compound | 10.0 | 100 | 30.0 ± 6.0 | 35.0 ± 5.0 | 15.0 ± 3.0 | 20.0 ± 4.0 |
| Monastrol | 100 | 100 | 5.0 ± 2.0 | 90.0 ± 3.5 | 2.0 ± 1.0 | 3.0 ± 1.5 |
Table 1: Hypothetical quantitative data on mitotic spindle phenotypes after treatment. Data are presented as mean ± standard deviation from three independent experiments.
Phenotype Definitions:
-
Normal Bipolar Spindle: Two distinct poles (γ-tubulin foci) at opposite ends of the cell with a football-shaped microtubule array (α-tubulin) and chromosomes aligned at the metaphase plate.
-
Monopolar Spindle: A single spindle pole with microtubules radiating outwards, often forming a star-like structure with chromosomes attached around the periphery.[4]
-
Multipolar Spindle: Three or more spindle poles.
-
Misaligned Chromosomes: Bipolar spindle with one or more chromosomes not properly aligned at the metaphase plate.
This structured approach allows for a clear, quantitative comparison of the effects of this compound on mitotic spindle integrity, providing valuable insights into its cellular mechanism of action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 4. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Arq-621 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arq-621 is a potent and selective allosteric inhibitor of the Eg5 kinesin motor protein, a crucial component of the mitotic spindle.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[2] This mechanism makes this compound a compound of interest in cancer research. Preclinical studies have demonstrated its anti-tumor activity across a broad spectrum of human cancer cell lines, including those of the colon, non-small cell lung (NSCLC), gastric, and hematologic origins, with potencies in the low nanomolar range.[1]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and meaningful experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₂₄Cl₂FN₅O₂ | Vendor Data |
| Molecular Weight | 552.43 g/mol | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
| Storage (Lyophilized) | -20°C | Vendor Data |
| Storage (Stock Solution) | -20°C or -80°C | General Protocol |
| In Vitro Potency | Low nanomolar range | [1] |
Signaling Pathway of Eg5 Inhibition by this compound
Caption: Inhibition of Eg5 by this compound disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the volumes and mass accordingly for different desired concentrations.
-
Pre-dissolution Preparation:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Calculation of Required DMSO Volume:
-
The molecular weight of this compound is 552.43 g/mol .
-
To prepare a 10 mM (0.01 M) stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 552.43 g/mol ) = 0.000181 L
-
Volume (µL) = 181 µL
-
-
Therefore, dissolve 1 mg of this compound in 181 µL of anhydrous DMSO to get a 10 mM stock solution.
-
-
Dissolution:
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for several months.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure thorough mixing at each dilution step.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Experimental Workflow
Caption: Workflow for the preparation of this compound stock and working solutions for cell culture experiments.
Application Notes
-
Starting Concentrations: Based on preclinical data, this compound exhibits anti-tumor activity in the low nanomolar range.[1] For initial experiments, it is recommended to test a wide range of concentrations (e.g., from 1 nM to 1 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cancer cell lines. It is essential to determine the optimal concentration for each cell line empirically.
-
Solvent Effects: Always include a vehicle control (DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function. The final DMSO concentration should ideally not exceed 0.1%.
-
Stability in Media: The stability of this compound in cell culture media over time is not extensively documented. For long-term experiments (e.g., > 24-48 hours), consider replacing the media with freshly prepared working solutions at regular intervals.
-
Quality Control: Ensure that the lyophilized this compound and the anhydrous DMSO are of high quality and stored correctly to maintain their integrity.
By following these detailed protocols and application notes, researchers can confidently prepare this compound stock solutions for their cell culture experiments, leading to reliable and reproducible data in the investigation of this promising anti-cancer agent.
References
Application Notes and Protocols: Dosing and Administration of Arq-621 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the dosing and administration of Arq-621, a selective inhibitor of the Eg5 kinesin motor protein, in animal models. The information is compiled from publicly available scientific abstracts and presentations. While these notes offer valuable insights, it is important to recognize that detailed experimental protocols from full peer-reviewed publications are limited.
Overview of this compound Preclinical Activity
This compound has demonstrated anti-tumor activity in preclinical cancer models. As an inhibitor of Eg5, a protein essential for the formation of the bipolar mitotic spindle, this compound disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have highlighted its potential as an anti-cancer agent, with a notable characteristic being its favorable safety profile concerning bone marrow toxicity, a common issue with other Eg5 inhibitors. Due to poor oral bioavailability in rats (approximately 9%), this compound has been primarily developed for intravenous or intraperitoneal administration.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosing and administration of this compound in animal studies.
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Drug Administration | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Nude Mice | MIA PaCa-2 (Human Pancreatic) Xenograft | Intraperitoneal (IP) | 6.25 mg/kg, 3 times a week | 4 weeks | Complete tumor stasis | [2] |
Table 2: Toxicology Profile of this compound in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Mice | Not specified | No evidence of bone marrow toxicity. Hematology profiles were indistinguishable from untreated controls. | [2] |
| Rats | Lethal and sub-lethal doses (not specified) | No hematological abnormalities observed in bone marrow or peripheral blood. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments based on the available information.
In Vivo Anti-Tumor Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human pancreatic cancer xenograft model.
Materials:
-
Test Article: this compound
-
Vehicle: Appropriate vehicle for intraperitoneal injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Cremophor EL, to be determined based on the physicochemical properties of this compound).
-
Animal Model: Nude mice (specific strain, age, and sex not specified in the available literature, but typically 6-8 week old female athymic nude mice are used for xenograft studies).
-
Tumor Cells: MIA PaCa-2 human pancreatic cancer cell line.
-
Equipment: Sterile syringes and needles, animal balance, calipers for tumor measurement.
Protocol:
-
Cell Culture and Implantation:
-
MIA PaCa-2 cells are cultured in appropriate media until they reach the desired confluence.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration for tumor induction.
-
A specific number of cells (typically 1-10 x 10^6) are subcutaneously injected into the flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
-
Drug Preparation and Administration:
-
This compound is formulated in the chosen vehicle at the desired concentration for a 6.25 mg/kg dose.
-
The drug solution is administered intraperitoneally to the mice in the treatment group three times a week for four consecutive weeks.
-
The control group receives an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring and Endpoints:
-
Animal body weight and tumor volume are measured at regular intervals (e.g., twice a week).
-
The health of the animals is monitored daily for any signs of toxicity.
-
At the end of the 4-week treatment period, the study is terminated.
-
The primary endpoint is tumor growth inhibition, with complete tumor stasis being the reported outcome in the cited study.[2]
-
Toxicology and Safety Pharmacology Studies
Objective: To assess the toxicological profile of this compound in rodents.
Materials:
-
Test Article: this compound
-
Vehicle: Appropriate vehicle for the chosen route of administration.
-
Animal Models: Mice and rats (specific strains, age, and sex not specified).
-
Equipment: Hematology analyzer, clinical chemistry analyzer, necropsy tools, histology equipment.
Protocol:
-
Dose Range Finding Studies:
-
Initial studies are conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the main toxicology studies.
-
-
Administration:
-
This compound is administered to animals at various dose levels, including sub-lethal and lethal doses. The route of administration would likely be intravenous or intraperitoneal, consistent with its intended clinical use.
-
-
In-Life Observations:
-
Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Food and water consumption are recorded.
-
-
Hematology and Clinical Chemistry:
-
Blood samples are collected at specified time points for analysis of a complete blood count (CBC) and serum chemistry panels to assess effects on hematological and organ function.
-
-
Necropsy and Histopathology:
-
At the termination of the study, a full necropsy is performed.
-
Organs are weighed, and tissues are collected and preserved for histopathological examination to identify any microscopic changes.
-
Key Finding: A significant finding from the preclinical toxicology studies is the lack of bone marrow toxicity in mice and the absence of hematological abnormalities in rats, even at high dose levels.[2]
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor of Eg5, a kinesin motor protein that plays a crucial role in mitosis. By inhibiting Eg5, this compound prevents the separation of centrosomes and the formation of the bipolar mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cancer cells.
Conclusion
The available preclinical data suggest that this compound is a promising anti-cancer agent with a distinct safety profile compared to other Eg5 inhibitors. The provided dosing information from a mouse xenograft model offers a starting point for further preclinical research. However, the lack of comprehensive, publicly available data necessitates further investigation to fully characterize the dosing, administration, and safety of this compound in various animal models and tumor types. Researchers are encouraged to use this information as a guide and to conduct their own dose-finding and toxicology studies to determine the optimal and safe dosing regimens for their specific experimental settings.
References
Application Notes and Protocols: In Vivo Imaging for Efficacy Studies of Arginase-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginase-1 (ARG1) is a critical enzyme in the urea (B33335) cycle that is increasingly recognized for its role in tumor immune evasion.[1][2][3][4] Within the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and some tumor cells upregulate ARG1, leading to the depletion of L-arginine.[2][5][6][7] This depletion impairs T-cell proliferation and function, thereby suppressing the anti-tumor immune response.[2][5][6] Consequently, inhibiting ARG1 activity has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance the efficacy of other immunotherapies like checkpoint inhibitors.[5][6][8]
Note on Arq-621: The initial request specified this compound. However, publicly available scientific literature identifies this compound as an inhibitor of Eg5, a motor protein involved in cell division, rather than an Arginase-1 inhibitor.[9][10] This document will focus on the broader and well-documented field of in vivo imaging for Arginase-1 inhibitor efficacy studies, which is of significant interest in immuno-oncology.
These application notes provide an overview and detailed protocols for utilizing various in vivo imaging techniques to non-invasively monitor and quantify the therapeutic efficacy of ARG1 inhibitors in preclinical cancer models.
Arginase-1 Signaling and Therapeutic Intervention
The following diagram illustrates the immunosuppressive role of Arginase-1 in the tumor microenvironment and the mechanism of action for ARG1 inhibitors.
Caption: Arginase-1 signaling pathway in the tumor microenvironment.
In Vivo Imaging Modalities for ARG1 Inhibitor Efficacy
A variety of non-invasive imaging techniques can be employed to assess the biological effects of ARG1 inhibitors. Each modality offers unique advantages for visualizing different aspects of the anti-tumor response.[11][12][13][14]
| Imaging Modality | Key Application for ARG1i Studies | Advantages | Limitations |
| Bioluminescence Imaging (BLI) | Longitudinal monitoring of tumor growth and metastasis.[15][16][17] | High throughput, cost-effective, sensitive for detecting small tumor burdens.[18] | Requires genetic modification of tumor cells, limited anatomical information. |
| Positron Emission Tomography (PET) | Assessing metabolic activity (e.g., FDG-PET), tracking immune cell populations (e.g., with specific tracers for CD8+ T-cells or MDSCs).[11][19][20] | Quantitative, high sensitivity, translational to clinical settings.[14] | Lower spatial resolution, requires radioisotope production. |
| Intravital Microscopy (IVM) | High-resolution, real-time visualization of immune cell trafficking, interactions, and function within the TME.[21][22][23][24] | Single-cell resolution, dynamic information on cellular processes.[23][25] | Invasive (requires imaging window), limited field of view, technically demanding. |
Experimental Protocols
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
This protocol describes the use of BLI to monitor the effect of an ARG1 inhibitor on primary tumor growth and metastasis in a murine model.
Workflow:
Caption: Workflow for a BLI-based efficacy study.
Methodology:
-
Cell Line Preparation: Utilize a tumor cell line (e.g., 4T1 murine breast carcinoma, LLC Lewis Lung Carcinoma) stably transfected to express a luciferase reporter gene (e.g., firefly luciferase).[15][26]
-
Animal Model: Implant luciferase-expressing tumor cells into immunocompetent mice (e.g., BALB/c or C57BL/6). For orthotopic models, inject cells into the relevant tissue (e.g., mammary fat pad for 4T1 cells).[16][17]
-
Tumor Growth Monitoring: Once tumors are established, perform baseline BLI imaging.
-
Anesthetize mice (e.g., with isoflurane).
-
Administer D-luciferin substrate (e.g., 150 mg/kg intraperitoneally).
-
Image animals 10-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).
-
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, ARG1 inhibitor, ARG1 inhibitor + anti-PD-1). Administer treatments according to the desired schedule.
-
Longitudinal Imaging: Perform BLI imaging at regular intervals (e.g., weekly) to monitor tumor growth and/or metastasis.
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI) for each animal at each time point. Plot tumor growth curves for each treatment group.
-
Endpoint Validation: At the end of the study, tumors and metastatic organs can be excised for ex vivo BLI and subsequent histological or flow cytometric analysis to correlate imaging signals with tumor burden and immune cell infiltration.[15]
Protocol 2: PET Imaging for Immune Cell Trafficking
This protocol details the use of PET to non-invasively track the infiltration of immune cells, such as CD8+ T-cells, into the tumor following treatment with an ARG1 inhibitor.
Methodology:
-
Animal Model and Treatment: Establish tumors in mice as described in the BLI protocol. Treat animals with the ARG1 inhibitor and/or other immunotherapies.
-
Radiotracer Preparation: Utilize a radiolabeled tracer specific for an immune cell marker. For example, a radiolabeled (e.g., with 64Cu or 18F) antibody fragment (nanobody) against CD8 can be used to image cytotoxic T-cells.[14][20][27]
-
Radiotracer Administration: Inject the radiotracer intravenously into tumor-bearing mice at a predetermined time point after treatment.
-
PET/CT Imaging: At the optimal time for tracer uptake (determined through pilot studies), anesthetize the mice and perform a whole-body PET scan, followed by a CT scan for anatomical co-registration.[11][28]
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Fuse the images to localize the PET signal within the tumor and other organs.
-
Quantify the tracer uptake in the tumor, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Validation: Following imaging, perform flow cytometry or immunohistochemistry on excised tumors to confirm the presence and quantify the number of the targeted immune cells, correlating these findings with the PET signal intensity.
Protocol 3: Intravital Microscopy (IVM) for Cellular Dynamics
This protocol outlines the use of IVM to visualize the real-time effects of ARG1 inhibition on T-cell motility and interaction with tumor cells within the TME.
Methodology:
-
Animal and Cell Preparation:
-
Surgical Preparation: Surgically implant an imaging window over the established tumor to allow for microscopic access.[21][23]
-
Treatment: Treat the mice with the ARG1 inhibitor or vehicle control.
-
IVM Imaging:
-
Data Analysis:
Data Presentation
Quantitative data from these imaging studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Burden as Measured by BLI
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0% |
| ARG1 Inhibitor | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | [Calculate] |
| Anti-PD-1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | [Calculate] |
| ARG1i + Anti-PD-1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | [Calculate] |
Table 2: Immune Cell Infiltration as Measured by PET
| Treatment Group | Tumor Uptake (%ID/g) of CD8 Tracer | Spleen Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ARG1 Inhibitor | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ARG1i + Anti-PD-1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: T-Cell Motility as Measured by IVM
| Treatment Group | Average T-Cell Velocity (µm/min) | T-Cell Displacement (µm) | T-Cell Arrest Coefficient |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ARG1 Inhibitor | Mean ± SEM | Mean ± SEM | Mean ± SEM |
In vivo imaging provides powerful, non-invasive tools to longitudinally assess the pharmacodynamic and therapeutic effects of Arginase-1 inhibitors.[11][29] By combining modalities like BLI for macro-level tumor burden, PET for whole-body immune cell trafficking, and IVM for micro-level cellular dynamics, researchers can gain a comprehensive understanding of how these agents modulate the tumor microenvironment to elicit an anti-tumor immune response. These techniques are crucial for the preclinical evaluation and optimization of ARG1 inhibitor-based cancer immunotherapies.
References
- 1. Increased Arginase1 expression in tumor microenvironment promotes mammary carcinogenesis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]
- 9. asco.org [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | In vivo Imaging Technologies to Monitor the Immune System [frontiersin.org]
- 12. Frontiers | Integrating Imaging Techniques to Enhance Precision in Cancer Immunotherapy [frontiersin.org]
- 13. In Vivo Non Invasive Molecular Imaging for Immune Cell Tracking in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial: Imaging the immune response in inflammatory preclinical in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 17. labcorp.com [labcorp.com]
- 18. Illuminating Cancer Systems With Genetically-Engineered Mouse Models and Coupled Luciferase Reporters In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. Intravital microscopy in the study of the tumor microenvironment: from bench to human application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Intravital imaging of the functions of immune cells in the tumor microenvironment during immunotherapy [frontiersin.org]
- 24. Intravital microscopy in the study of the tumor microenvironment: from bench to human application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Phototheranostics of Splenic Myeloid-Derived Suppressor Cells and Its Impact on Spleen Metabolism in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Imaging of T-cells and their responses during anti-cancer immunotherapy [thno.org]
- 29. Imaging‐Based Efficacy Evaluation of Cancer Immunotherapy in Engineered Tumor Platforms and Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Arq-621 solubility in DMSO for experiments
Welcome to the technical support center for Arq-621. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on troubleshooting solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of Eg5 (also known as KIF11), a kinesin motor protein.[1][2][3][4][5][6] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, this compound causes mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequently inducing apoptosis in proliferating cells.[7][8]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 100 mg/mL, which corresponds to a molar concentration of 181.01 mM. However, solubility can be affected by the purity of the DMSO and the specific batch of the compound.
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: Precipitation can occur due to several factors, including the use of DMSO that has absorbed moisture, or improper storage.[9] It is recommended to use fresh, anhydrous DMSO for preparing solutions. To redissolve the compound, you can vortex the solution vigorously, sonicate it in a water bath for 5-10 minutes, or gently warm the solution to 37°C.[10][11][12]
Q4: After diluting my this compound DMSO stock solution into my cell culture medium, a precipitate formed. How can I prevent this?
A4: This phenomenon, often called "solvent shock," is common when a compound with low aqueous solubility is transferred from a high-concentration organic solvent stock to an aqueous medium.[13] To mitigate this, try a stepwise dilution of your DMSO stock into a small volume of medium before adding it to the final culture volume.[12] Ensuring the medium is at 37°C and mixing thoroughly during dilution can also help. It is also crucial to keep the final DMSO concentration in your cell culture low (typically below 0.5%) to avoid cytotoxicity.[11][14]
Data Presentation
This compound Solubility Profile
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 181.01 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Ethanol | 100 | 181.01 | - |
| Water | Insoluble | Insoluble | - |
Data sourced from supplier datasheets.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
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This compound powder
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes
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Calibrated micropipettes with sterile tips
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Vortex mixer
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Water bath sonicator (optional)
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Water bath or heat block (optional)
Procedure for 100 mM Stock Solution:
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Aseptic Handling: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 55.24 mg of this compound (Molecular Weight: 552.43 g/mol ).
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Dissolution:
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Add the weighed this compound to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
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Cap the tube tightly and vortex for 2-3 minutes.
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Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Insolubility:
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Storage:
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Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).
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Procedure for Preparing Working Solutions for Cell Culture:
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Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
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Dilution:
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Pre-warm your cell culture medium to 37°C.
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To minimize precipitation, perform a serial or stepwise dilution. For example, first, dilute the 100 mM stock 1:10 in pre-warmed medium to get a 10 mM intermediate solution. Mix thoroughly.
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Further dilute this intermediate solution to your final desired working concentration in the cell culture medium.
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Always add the compound solution to the medium while gently mixing.
-
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is below 0.5% to prevent solvent-induced toxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11][14]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, an Eg5 inhibitor.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound solubility.
References
- 1. A cosolvency model to predict solubility of drugs at several temperatures from a limited number of solubility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. benchchem.com [benchchem.com]
- 11. Pathways of Spindle Pole Formation: Different Mechanisms; Conserved Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
Optimizing Arq-621 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Arq-621 in in vitro studies. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[1] By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in proliferating cancer cells.[3]
Q2: What is a typical effective concentration range for this compound in in vitro cancer cell line studies?
Preclinical data indicates that this compound exhibits anti-tumor activity with potencies in the low nanomolar range across a wide variety of human cancer cell lines.[2] The optimal concentration will vary depending on the specific cell line and the assay being performed. It is recommended to perform a dose-response study to determine the IC50 for cell viability and the effective concentration for inducing mitotic arrest in your cell line of interest.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO.[1] For stock solutions, it is advisable to dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10-20 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is inducing mitotic arrest in my cells?
Several methods can be used to confirm mitotic arrest:
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Microscopy: Immunofluorescence staining for α-tubulin and DNA (using DAPI) will reveal the presence of monoastral spindles, a hallmark of Eg5 inhibition.
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Flow Cytometry: Cell cycle analysis by flow cytometry will show an accumulation of cells in the G2/M phase.
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Western Blotting: An increase in the levels of mitotic markers, such as phosphorylated histone H3 (pHH3), can be detected by western blotting.[3]
Data Presentation
This compound In Vitro Activity
| Cell Line | Cancer Type | Reported Potency |
| Various | Colon, NSCLC, Gastric, Hematologic | Low nanomolar range[2] |
| MIA PaCa-2 | Pancreatic | Cytotoxicity observed[3] |
| MDA-MB-231 | Breast Carcinoma | Cytotoxicity observed[3] |
| DU-145 | Prostate | Cytotoxicity observed[3] |
| SK-OV-3 | Ovarian Carcinoma | Cytotoxicity observed[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and confirmation of monoastral spindle formation.
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Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
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Treatment: Treat the cells with an effective concentration of this compound (previously determined to induce mitotic arrest) for a suitable duration (e.g., 16-24 hours).
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Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C).
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Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.
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Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
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Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody's host species. This step should be performed in the dark to protect the fluorophore.
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Counterstaining: Stain the cellular DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope. Cells treated with this compound should exhibit condensed chromosomes and a single aster of microtubules.
Mandatory Visualizations
References
Identifying and mitigating Arq-621 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Arq-621. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of Eg5 (also known as KIF11), a microtubule-based motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] By inhibiting Eg5, this compound induces mitotic arrest and subsequent apoptosis in proliferating cancer cells.
Q2: What are the known on-target and potential off-target clinical adverse events of this compound?
In a first-in-human clinical trial involving patients with solid tumors, this compound was generally well-tolerated at a weekly dose of 280mg/m².[1][2] The most common treatment-emergent adverse events (TEAEs) are summarized in the table below. While these are considered adverse events of the drug, they may stem from both its primary mechanism (on-target) and potential secondary (off-target) effects.
Troubleshooting Guide
Q3: My cells are showing unexpected phenotypes or toxicity at concentrations where Eg5 is not fully inhibited. How can I investigate potential off-target effects?
This could indicate that this compound is interacting with other cellular proteins. To identify these potential off-targets, a systematic approach is recommended.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying molecular off-targets of this compound.
Q4: How can I distinguish between direct and indirect off-target effects?
Direct off-target effects occur when this compound binds to and inhibits a protein other than Eg5. Indirect off-target effects are downstream consequences of inhibiting the primary target, Eg5, which may affect other signaling pathways.
Caption: Distinguishing between direct and indirect off-target effects.
Q5: What strategies can I employ to mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for ensuring that the observed biological consequences are due to the inhibition of Eg5.
Strategies for Mitigating Off-Target Effects
Caption: Key strategies to mitigate off-target effects of this compound.
Data and Protocols
Table 1: Treatment-Emergent Adverse Events (TEAEs) in >10% of Patients from a Phase I Study of this compound
| Adverse Event | Percentage of Patients (%) |
| Fatigue | 34.7 |
| Nausea | 24.5 |
| Anemia | 22.4 |
| Vomiting | 20.4 |
Data from a study with 48 patients with solid tumors.[1]
Table 2: Serious Adverse Events (SAEs) Possibly Related to this compound
| Adverse Event | Dose |
| Fatigue | Not specified |
| Acute Intravascular Hemolysis | 400 mg/m²/wk |
| Abdominal Pain | 400 mg/m²/wk |
| Deep Vein Thrombosis (DVT) | 140 mg/m²/wk |
| Transient Neutropenia | 400 mg/m²/wk |
Data from a study with 48 patients with solid tumors.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
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Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Select a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).
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Prepare a stock solution of this compound at a known concentration.
-
Perform competitive binding assays where this compound competes with a known ligand for binding to each kinase in the panel.
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The amount of kinase bound to the immobilized ligand is measured in the presence and absence of this compound.
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Calculate the percent inhibition for each kinase at a given concentration of this compound.
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Determine the dissociation constant (Kd) for kinases that show significant inhibition to quantify the binding affinity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Objective: To validate the engagement of this compound with potential off-targets in a cellular environment.
-
Methodology:
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Treat intact cells with this compound or a vehicle control.
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Heat the cell lysates to a range of temperatures.
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Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
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Binding of this compound to a target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control.
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Protocol 3: Eg5 Knockdown using siRNA
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Objective: To mimic the on-target effect of this compound genetically and compare the resulting phenotype.
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Methodology:
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Design and synthesize siRNAs targeting Eg5 and a non-targeting control siRNA.
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Transfect the cells of interest with the Eg5 siRNA and control siRNA using a suitable transfection reagent.
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After 48-72 hours, assess the knockdown efficiency of Eg5 by Western blotting or qRT-PCR.
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Analyze the phenotype of the Eg5-knockdown cells (e.g., cell cycle arrest, apoptosis) and compare it to the phenotype observed with this compound treatment. A similar phenotype suggests the observed effect is on-target.
-
References
Technical Support Center: Managing Side Effects of Kinase Inhibitors in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of kinase inhibitors in preclinical models, with a focus on a hypothetical Eg5 inhibitor, KIN-XXXX. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KIN-XXXX and how might this relate to potential side effects?
A1: KIN-XXXX is an allosteric, potent, and selective inhibitor of Eg5, a microtubule-based motor protein essential for cell division.[1][2] By inhibiting Eg5, KIN-XXXX disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1][2] This mechanism is also the likely cause of on-target toxicities in other rapidly proliferating normal tissues, such as the bone marrow and gastrointestinal tract. Off-target effects on other kinases could also contribute to the toxicity profile.
Q2: What are the common side effects observed with kinase inhibitors in preclinical models?
A2: Kinase inhibitors as a class can induce a range of toxicities.[3][4] Common findings in preclinical studies include:
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Hematological Toxicities: Anemia, neutropenia, and thrombocytopenia are frequently observed due to the impact on hematopoietic progenitor cells.[4]
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Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are common.[4] Histopathological examination may reveal damage to the gastrointestinal epithelium.[5]
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Hepatotoxicity: Elevated liver enzymes (ALT and AST) can occur.[4][5]
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Cardiovascular Toxicities: Some kinase inhibitors are associated with cardiovascular issues such as hypertension, QT prolongation, and left ventricular dysfunction.[6][7]
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Dermatological Toxicities: Skin rashes are a common side effect of some classes of kinase inhibitors, particularly EGFR inhibitors.[4]
Q3: What specific adverse events were reported in the clinical trial for ARQ 621, a similar Eg5 inhibitor, that might be relevant for preclinical monitoring of KIN-XXXX?
A3: In a first-in-human study of ARQ 621, the most common treatment-emergent adverse events included fatigue, nausea, anemia, and vomiting.[1] Serious adverse events that were considered possibly drug-related were fatigue, acute intravascular hemolysis, abdominal pain, and deep vein thrombosis (DVT).[1][2] Transient neutropenia was also reported at higher doses.[1][2] Notably, significant bone marrow toxicity and DNA damage seen with other Eg5 inhibitors were not prominent with ARQ 621 at the recommended phase 2 dose.[1][2] These clinical findings suggest that hematological parameters, coagulation, and general clinical signs should be closely monitored in preclinical studies with KIN-XXXX.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Preclinical Study
Possible Cause: The administered dose of KIN-XXXX may be too high, leading to acute toxicity.
Troubleshooting Steps:
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Dose De-escalation: Immediately reduce the dose in subsequent cohorts. A dose-range finding study is crucial to determine the maximum tolerated dose (MTD).[8]
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Necropsy and Histopathology: Conduct a full necropsy on deceased animals and collect tissues for histopathological analysis to identify the target organs of toxicity.[5][8]
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Review Formulation and Administration: Ensure the formulation is correct and the administration route is appropriate. In vitro studies have shown that some kinase inhibitors have poor oral bioavailability and are developed for IV administration.[9]
Issue 2: Significant Body Weight Loss and Dehydration
Possible Cause: Gastrointestinal toxicity leading to diarrhea, vomiting, and reduced food and water intake.
Troubleshooting Steps:
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Supportive Care: Provide supportive care such as subcutaneous fluids to prevent dehydration.[4]
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Dose Modification: Consider dose interruption or reduction to manage the toxicity.[4][10]
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Monitor Clinical Signs: Closely monitor animals for clinical signs of distress, including hunched posture, ruffled fur, and hypoactivity.[8]
Issue 3: Abnormal Hematology Results
Possible Cause: Myelosuppression due to the anti-proliferative effect of KIN-XXXX on bone marrow cells.
Troubleshooting Steps:
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Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals to monitor for anemia, neutropenia, and thrombocytopenia.
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Dose Adjustment: Based on the severity of the cytopenias, dose reduction or temporary discontinuation may be necessary.[4]
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Recovery Period: Include a recovery period in the study design to assess whether the hematological parameters return to baseline after cessation of treatment.[8]
Data Presentation
Table 1: Example Hematological Toxicity Grading in a Preclinical Rodent Model
| Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Hemoglobin (g/dL) | 10.0 - LLN | 8.0 - 9.9 | 6.5 - 7.9 | < 6.5 |
| Neutrophils (x10³/µL) | 1.0 - LLN | 0.75 - 0.99 | 0.5 - 0.74 | < 0.5 |
| Platelets (x10³/µL) | 75 - LLN | 50 - 74 | 25 - 49 | < 25 |
| LLN = Lower Limit of Normal |
Table 2: Example Liver Function Toxicity Grading in a Preclinical Rodent Model
| Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| ALT/AST | >1.5 - 3.0 x ULN | >3.0 - 5.0 x ULN | >5.0 - 20.0 x ULN | >20.0 x ULN |
| ULN = Upper Limit of Normal |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents
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Animal Model: Use a relevant rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
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Dose Escalation: Administer KIN-XXXX intravenously once weekly for four weeks. Start with a low dose (e.g., 10 mg/m²/week) and escalate in subsequent cohorts based on a modified Fibonacci scheme.[1][2]
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Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
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Hematology and Clinical Chemistry: Collect blood samples at baseline and weekly to assess complete blood counts and serum chemistry panels.
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Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
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MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model
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Tumor Implantation: Implant human tumor cells (e.g., colorectal, pancreatic, or breast cancer cell lines) subcutaneously into immunodeficient mice.[1]
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Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and KIN-XXXX treatment groups. Administer KIN-XXXX at doses at and below the determined MTD.
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Efficacy Assessment: Measure tumor volume twice weekly.
-
Toxicity Monitoring: Monitor body weight, clinical signs, and perform periodic blood collections for hematology and clinical chemistry analysis.
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Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors and major organs for analysis.
Visualizations
Caption: KIN-XXXX inhibits Eg5, leading to mitotic arrest and apoptosis.
Caption: Workflow for managing toxicities in preclinical studies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. [Preclinical toxicological study of the new antibiotic eremomycin. Chronic toxicity and effect on intrauterine development of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
Technical Support Center: Overcoming Resistance to Arq-621 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Eg5 inhibitor Arq-621 in cancer cell lines. The information is designed to offer insights into potential resistance mechanisms and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity to this compound in our cancer cell line that was previously sensitive. What are the potential mechanisms of resistance?
A1: Acquired resistance to Eg5 inhibitors like this compound can arise from several mechanisms. Based on studies with other Eg5 inhibitors, the most common mechanisms include:
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Target Alteration: Point mutations in the allosteric binding site of Eg5 (the target of this compound) can prevent the drug from effectively inhibiting its function. This phenomenon, termed "resistance by allostery," means that even if the drug binds, it fails to induce the conformational change necessary for inhibition.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to sustain proliferation and survival, thereby circumventing the mitotic arrest induced by this compound. While specific bypass pathways for this compound resistance are not yet fully elucidated, pathways commonly implicated in resistance to other targeted therapies, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, are potential candidates.[4][5][6][7]
Q2: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?
A2: To investigate the resistance mechanism, a series of experiments can be performed:
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Eg5 Sequencing: Sequence the Eg5 gene in your resistant cell line to identify potential mutations in the drug-binding site. Compare the sequence to that of the parental, sensitive cell line.
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ABC Transporter Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) in both sensitive and resistant cells.
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Drug Efflux Assay: Perform a functional assay, such as a rhodamine 123 efflux assay, to determine if there is increased drug pump activity in the resistant cells.
-
Phospho-protein Profiling: Use a phospho-kinase array or Western blotting to screen for the activation of key nodes in survival signaling pathways (e.g., p-AKT, p-ERK) in the presence and absence of this compound in both sensitive and resistant lines.
Q3: What strategies can we employ to overcome this compound resistance in our in vitro models?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy:
-
Co-administration with an ABC Transporter Inhibitor: If increased efflux is confirmed, test the synergistic effect of this compound with known ABC transporter inhibitors (e.g., verapamil, elacridar).
-
Targeting Bypass Pathways: If a bypass pathway is identified (e.g., PI3K/AKT activation), combine this compound with an inhibitor of that pathway (e.g., a PI3K or AKT inhibitor).
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Combination with Other Chemotherapeutics: Explore combinations with other cytotoxic agents that have different mechanisms of action. For example, Eg5 inhibitors have shown efficacy in gemcitabine-resistant bladder cancer cell lines.[4]
-
-
Development of Novel Eg5 Inhibitors: If resistance is due to a target mutation, it may be beneficial to screen for or design novel Eg5 inhibitors that bind to a different allosteric site on the protein.[5]
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound over several passages.
| Potential Cause | Suggested Action |
| Development of a resistant subpopulation. | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Analyze the genomic and proteomic profiles of the resistant clones to identify resistance markers. |
| Experimental variability. | 1. Standardize cell seeding density and treatment duration. 2. Regularly test the sensitivity of the parental cell line to ensure consistency. 3. Ensure the potency of the this compound stock solution has not degraded. |
Issue 2: Complete lack of response to this compound in a previously sensitive cell line after thawing a new vial of cells.
| Potential Cause | Suggested Action |
| Cell line misidentification or contamination. | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. 2. Test for mycoplasma contamination. |
| Incorrect drug concentration or inactive compound. | 1. Verify the concentration of the this compound stock solution. 2. Test the activity of this compound on a known sensitive control cell line. |
Quantitative Data Summary
The following tables summarize IC50 values for various Eg5 inhibitors in different cancer cell lines. Note that specific data for this compound in resistant lines is limited in publicly available literature; therefore, data for other Eg5 inhibitors are provided as a reference.
Table 1: IC50 Values of Eg5 Inhibitors in Sensitive Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation |
| This compound | - | Wide range of solid and hematological malignancies | Preclinical anti-tumor activity demonstrated | [8] |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 53.59 pM | [9] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 59.6 pM | [9] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 43.47 pM | [9] |
| S-trityl-L-cysteine | HeLa | Cervical Cancer | 700 nM (mitotic arrest) | [10] |
| S(MeO)TLC | RT112 | Bladder Cancer | - | [4] |
| S(MeO)TLC | KU7 | Bladder Cancer | - | [4] |
| K858 | MCF7 | Breast Cancer | ~10 µM (viability) | [11] |
Table 2: Example of Resistance Factor in Mutant Eg5
| Inhibitor | Eg5 Mutant | Resistance Factor (IC50 Mutant / IC50 Wild-Type) | Citation |
| SB743921 | Eg5D130V | ~4300 | [12] |
| SB743921 | Eg5A133D | ~3500 | [12] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to a cytotoxic agent, which can be adapted for this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cell line and perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Culture and Monitoring: Maintain the cells in the presence of the drug, changing the medium as required. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Characterization of Resistant Population: Periodically, and at the end of the selection process, determine the new IC50 of the resistant cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Clonal Selection: Perform single-cell cloning to isolate and expand individual resistant clones for further characterization.
Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and allow them to attach overnight. Treat the cells with this compound at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include untreated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
Technical Support Center: Arq-621 Bioavailability Enhancement
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges related to the oral bioavailability of the selective kinase inhibitor, Arq-621, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high membrane permeability but suffers from very low aqueous solubility (< 0.1 µg/mL across a physiological pH range). Consequently, its absorption after oral administration is limited by its dissolution rate, leading to poor and variable bioavailability.
Q2: What is the baseline oral bioavailability of this compound in a simple suspension?
In rodent models (mice and rats), the absolute oral bioavailability of this compound administered as a simple crystalline suspension in a vehicle like 0.5% methylcellulose (B11928114) is typically very low, often observed to be less than 5%.
Q3: What are the recommended initial strategies for improving this compound bioavailability for in vivo efficacy studies?
For initial studies, we recommend focusing on particle size reduction and the use of wetting agents. A micronized suspension or, if resources permit, a nanosuspension, can significantly increase the surface area for dissolution. Alternatively, lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS) are highly effective.
Q4: Can I dissolve this compound in DMSO for oral gavage?
While this compound is soluble in DMSO, this is strongly discouraged for in vivo oral dosing. Upon administration and mixing with aqueous gastrointestinal fluids, the drug will rapidly precipitate out of the DMSO, often as a large, non-absorbable solid. This can lead to highly erratic and non-reproducible absorption.
Q5: Are there any known drug-transporter interactions affecting this compound absorption?
Current data suggests this compound is a substrate for the efflux transporter P-glycoprotein (P-gp). P-gp activity in the intestinal epithelium can actively pump absorbed this compound back into the intestinal lumen, further limiting its net absorption. Some advanced formulation strategies incorporate P-gp inhibitors to mitigate this effect.
Troubleshooting Guide
Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC and Cmax)
-
Possible Cause 1: Formulation Inhomogeneity.
-
Solution: Ensure the dosing formulation is uniformly suspended before and during administration. If using a suspension, vortex the bulk solution continuously and mix the contents of each individual dosing syringe immediately before gavage. For lipid-based systems, ensure all components are fully dissolved and a homogenous solution is maintained.
-
-
Possible Cause 2: Food Effects.
-
Solution: Standardize the feeding schedule of the animals. The presence of food in the stomach can significantly alter gastric emptying time and the gastrointestinal environment. For most studies, a fasting period of 4-6 hours before dosing and 2 hours post-dosing is recommended to achieve more consistent absorption.
-
-
Possible Cause 3: Inconsistent Gavage Technique.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animal and ensure the full dose is delivered to the stomach. Accidental deposition in the esophagus can lead to poor absorption.
-
Issue 2: Plasma Concentrations are Undetectable or Significantly Lower Than Expected
-
Possible Cause 1: Dosing Vehicle Precipitation (as with DMSO).
-
Solution: Discontinue the use of non-aqueous vehicles that are miscible with water. Switch to a recommended formulation strategy such as a micronized suspension, nanosuspension, or a lipid-based formulation as detailed in the protocols below.
-
-
Possible Cause 2: Bioanalytical Assay Failure.
-
Solution: Verify the performance of your LC-MS/MS or other analytical methods. Run a full set of quality control (QC) samples (low, mid, high concentration) with the study samples. Check for ion suppression/enhancement effects from plasma or formulation components.
-
-
Possible Cause 3: Rapid First-Pass Metabolism.
-
Solution: While this compound is primarily limited by dissolution, rapid metabolism in the gut wall or liver can contribute to low exposure. Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat) to quantify the intrinsic clearance rate.
-
Quantitative Data Presentation: Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg using different formulation strategies.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (%) |
| Simple Suspension (0.5% MC) | 55 ± 15 | 4.0 | 350 ± 90 | ~3% |
| Micronized Suspension | 210 ± 45 | 2.0 | 1,850 ± 320 | ~15% |
| Nanosuspension | 450 ± 80 | 1.5 | 4,100 ± 550 | ~33% |
| SEDDS Formulation | 620 ± 110 | 1.0 | 5,900 ± 780 | ~48% |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension (10 mg/mL)
-
Micronization: If not already sourced, reduce the particle size of the this compound active pharmaceutical ingredient (API) using a jet mill or similar technology to achieve a particle size distribution where D90 < 10 µm. Verify particle size using laser diffraction.
-
Vehicle Preparation: Prepare the dosing vehicle by dissolving 0.5% (w/v) Tween 80 and 0.5% (w/v) methylcellulose in deionized water. Stir until fully dissolved.
-
Wetting: In a glass mortar, add the required amount of micronized this compound powder. Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate with a pestle for 5-10 minutes. This ensures the powder is thoroughly wetted.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container.
-
Homogenization: Homogenize the suspension using a high-shear rotor-stator homogenizer for 10 minutes to ensure uniform particle distribution.
-
Storage & Dosing: Store at 4°C. Before dosing, allow the suspension to come to room temperature and stir continuously to maintain uniformity.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound (10 mg/mL)
-
Component Selection: A typical SEDDS formulation for a compound like this compound consists of an oil, a surfactant, and a co-surfactant. An example formulation is:
-
Oil: Capryol™ 90 (15% w/w)
-
Surfactant: Cremophor® EL (60% w/w)
-
Co-surfactant: Transcutol® HP (25% w/w)
-
-
Dissolution: Weigh and combine the oil, surfactant, and co-surfactant in a glass vial. Heat the mixture in a water bath to 40-50°C and stir gently with a magnetic stir bar until a clear, homogenous solution is formed.
-
Drug Loading: Add the this compound API to the heated vehicle mixture. Continue stirring until the drug is completely dissolved. A clear, yellowish solution should be obtained.
-
Quality Control: To confirm self-emulsification properties, add 100 µL of the SEDDS formulation to 10 mL of water in a glass vial and gently invert. A spontaneous and rapid formation of a fine, translucent emulsion should be observed.
-
Storage & Dosing: Store the final formulation at room temperature, protected from light. The solution is ready for direct oral gavage.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as a direct inhibitor of MEK1/2.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Technical Support Center: Cell Line-Specific Responses to Arq-621 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arq-621, a potent and selective inhibitor of the Eg5 kinesin motor protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Eg5, a microtubule-based ATPase motor protein. Eg5 is essential for the formation of a bipolar spindle during mitosis. By inhibiting Eg5, this compound causes mitotic arrest, leading to the formation of characteristic "monoastral" spindles, where the chromosomes are arranged in a rosette around a single spindle pole. This prolonged mitotic arrest ultimately triggers apoptotic cell death in proliferating cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
Preclinical studies have demonstrated that this compound exhibits anti-tumor activity in a range of human cancer cell lines, with potencies reported to be in the low nanomolar range.[1] While a comprehensive public database of IC50 values across a wide panel of cell lines is not available, published data indicates activity in cell lines derived from various cancers, including:
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Pancreatic Cancer: MIA PaCa-2[2]
-
Breast Cancer: MDA-MB-231[2]
-
Prostate Cancer: DU-145[2]
-
Ovarian Cancer: SK-OV-3[2]
-
Colon Cancer [1]
-
Non-Small Cell Lung Cancer (NSCLC) [1]
-
Gastric Cancer [1]
-
Hematologic Malignancies [1]
Q3: What are the potential mechanisms of resistance to this compound and other Eg5 inhibitors?
While specific resistance mechanisms to this compound have not been extensively published, resistance to Eg5 inhibitors, in general, can arise through several mechanisms:
-
Mutations in the Eg5 Binding Site: Point mutations in the gene encoding Eg5 (KIF11) can alter the drug-binding pocket, reducing the inhibitor's efficacy.
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Upregulation of Compensatory Pathways: Increased expression of other motor proteins, such as the kinesin-12 Kif15, can compensate for the loss of Eg5 function and promote spindle bipolarization.
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Drug Efflux Pumps: Increased activity of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability (IC50) assays. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| No significant increase in apoptosis observed after this compound treatment. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Apoptosis assay is not sensitive enough. | Try a different apoptosis detection method. For example, if using a caspase activity assay, consider complementing it with a method that detects DNA fragmentation (e.g., TUNEL assay) or changes in mitochondrial membrane potential. | |
| Cell line is resistant to this compound. | Consider sequencing the KIF11 gene to check for mutations in the drug-binding site. Evaluate the expression of potential compensatory proteins like Kif15. | |
| Difficulty detecting monoastral spindles after treatment. | Incorrect timing of observation. | The formation of monoastral spindles is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing this phenotype in your cell line. |
| Suboptimal immunofluorescence staining. | Optimize your immunofluorescence protocol, including antibody concentrations and incubation times. Use a high-quality antibody against α-tubulin to visualize the spindles clearly. | |
| Inconsistent Western blot results for mitotic markers (e.g., phospho-histone H3). | Asynchronous cell population. | For a more robust signal, consider synchronizing the cells before treatment. However, be aware that synchronization methods can themselves affect cell cycle and signaling. |
| Poor sample preparation. | Ensure rapid cell lysis and include phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation and integrity. |
Data Presentation
Due to the limited availability of publicly accessible, direct comparative IC50 data for this compound across a wide range of cell lines, a descriptive summary is provided below.
Table 1: Summary of Cancer Types with Cell Lines Showing Sensitivity to this compound
| Cancer Type | Example Cell Line(s) with Reported Sensitivity |
| Pancreatic Cancer | MIA PaCa-2[2] |
| Breast Cancer | MDA-MB-231[2] |
| Prostate Cancer | DU-145[2] |
| Ovarian Cancer | SK-OV-3[2] |
| Colon Cancer | Various[1] |
| NSCLC | Various[1] |
| Gastric Cancer | Various[1] |
| Hematologic Malignancies | Various[1] |
Note: Sensitivity is generally reported in the low nanomolar range.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to assess the effects of this compound. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Mitotic Arrest and Apoptosis
This protocol is for detecting changes in protein expression and post-translational modifications indicative of mitotic arrest and apoptosis.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-histone H3 (a marker of mitosis), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis). A loading control, such as β-actin or GAPDH, should also be used.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effect of this compound on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature to stain the microtubules.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour. Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in the this compound-treated cells.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
Technical Support Center: Interpreting Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments. The content is divided into two main sections to address distinct therapeutic targets and mechanisms of action: Arq-621 (Eg5 Inhibitor) and EGFR Tyrosine Kinase Inhibitors (with a focus on the T790M mutation) .
Section 1: this compound (Eg5 Inhibitor)
This compound is an allosteric, potent, and selective inhibitor of Eg5, a microtubule-based motor protein essential for cell division.[1][2] Unexpected results in experiments with this compound may arise from its specific mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the same level of bone marrow toxicity with this compound as with other mitotic inhibitors. Is this expected?
A1: Yes, this is an expected, though notable, finding. Preclinical models and early clinical trials have shown that this compound does not exhibit the significant bone marrow toxicity or DNA damage that is often associated with other inhibitors of the Eg5 protein.[1] This suggests a more favorable safety profile in this regard. If you are using this as a positive control and not seeing toxicity, your experiment is likely performing as expected.
Q2: Our in-vitro cell viability assays show a wide range of IC50 values across different cancer cell lines. What could be the reason for this variability?
A2: The anti-tumor activity of this compound has been demonstrated across a variety of human cancer cell lines, including those from colon, lung, endometrial, bladder, and hematologic malignancies.[2] The observed variability in IC50 values is likely due to the inherent biological differences between these cell lines, such as their proliferation rate, expression levels of Eg5, and the presence of any potential resistance mechanisms. It is recommended to establish a baseline sensitivity for each cell line used in your experiments.
Q3: We are observing unexpected off-target effects in our cellular models. What could be the cause?
A3: While this compound is described as a selective Eg5 inhibitor, high concentrations or specific cellular contexts might lead to off-target effects.[2] Consider performing a dose-response curve to ensure you are using an appropriate concentration. Additionally, review the literature for any known off-target interactions of Eg5 inhibitors. If the effects persist, consider using a secondary, structurally different Eg5 inhibitor to confirm that the observed phenotype is due to Eg5 inhibition.
Experimental Protocols
General Protocol for In-Vitro Cell Viability Assay:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance, luminescence) and normalize the data to the vehicle-only control. Plot the results as a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Summary of Adverse Events from a First-in-Human Study of this compound in Solid Tumors.[1]
| Adverse Event Category | Most Common (>10%) | Serious (Drug-Related) |
| Events | Fatigue (34.7%), Nausea (24.5%), Anemia (22.4%), Vomiting (20.4%) | Fatigue, Acute Intravascular Hemolysis, Abdominal Pain, Deep Vein Thrombosis (DVT), Transient Neutropenia |
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Arq-621 Long-Term Studies
Disclaimer: Information on "Arq-621" is not publicly available. This guide is based on the known class effects of third-generation EGFR tyrosine kinase inhibitors (TKIs) and is intended to serve as a general resource for researchers working with similar novel compounds. The troubleshooting advice, protocols, and data are illustrative and should be adapted based on a compound's specific preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed in long-term studies with third-generation EGFR TKIs similar to this compound?
Based on preclinical and clinical data from third-generation EGFR TKIs, the most frequently observed toxicities in long-term studies include dermatological, gastrointestinal, and cardiovascular events. These are often mechanism-based, resulting from the inhibition of EGFR signaling in healthy tissues. Common adverse events include rash, diarrhea, and potential for cardiac issues such as QT interval prolongation.[1][2][3][4][5]
Q2: How can I proactively monitor for potential cardiac toxicity during my long-term this compound study?
Proactive cardiac monitoring is crucial. It is recommended to establish a baseline electrocardiogram (ECG) before initiating treatment. Regular ECG monitoring should be continued throughout the study, for instance, on a bi-weekly basis for the first month and then monthly thereafter.[6] Pay close attention to any changes in heart rate, rhythm, or QT interval prolongation. If significant changes are observed, consider reducing the dose or temporarily discontinuing treatment to allow for recovery.
Q3: What is the best approach to manage dermatological toxicities, such as rash, without compromising the study's integrity?
Management of dermatological toxicities typically involves a stepwise approach. For mild to moderate rash, topical corticosteroids and emollients can be effective. In cases of more severe rash, dose interruption or reduction of this compound may be necessary. It is important to avoid prophylactic treatments that could mask the onset and severity of the rash, as this is a key indicator of target engagement and potential toxicity.
Q4: Are there any strategies to mitigate gastrointestinal side effects like diarrhea?
For mild diarrhea, supportive care with hydration and antidiarrheal agents like loperamide (B1203769) is often sufficient. A dose reduction of this compound may be required for more persistent or severe diarrhea. It is also advisable to monitor for electrolyte imbalances, especially in cases of prolonged or high-volume diarrhea.
Troubleshooting Guides
Problem: Unexpected Animal Mortality
Possible Cause 1: Acute Cardiotoxicity
-
Troubleshooting Steps:
-
Review recent ECG data for any significant changes preceding the event.
-
Perform a necropsy with a focus on cardiac histology to look for signs of myocardial damage.
-
Consider more frequent cardiac monitoring in the remaining animals.
-
Possible Cause 2: Severe Gastrointestinal Toxicity Leading to Dehydration and Malnutrition
-
Troubleshooting Steps:
-
Review animal weight and food/water consumption records.
-
Examine other animals in the cohort for signs of severe diarrhea, lethargy, or poor grooming.
-
At necropsy, examine the gastrointestinal tract for signs of inflammation, ulceration, or mucosal damage.
-
Problem: Significant Weight Loss in a Treatment Group
Possible Cause 1: Reduced Food Intake Due to Nausea or Oral Mucositis
-
Troubleshooting Steps:
-
Perform regular oral examinations to check for mucositis.[3]
-
Monitor food consumption and consider providing a more palatable or softer diet.
-
If nausea is suspected, a dose reduction may be necessary.
-
Possible Cause 2: Malabsorption Due to Chronic Diarrhea
-
Troubleshooting Steps:
-
Closely monitor the frequency and consistency of feces.
-
Analyze fecal samples for markers of malabsorption.
-
Implement supportive care to manage diarrhea and consider a dose adjustment of this compound.
-
Data Presentation
Table 1: Hypothetical Incidence of Common Adverse Events in a 6-Month Rodent Study with this compound
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) |
| Dermatological | ||
| Rash | 45% | 5% |
| Pruritus | 30% | 2% |
| Gastrointestinal | ||
| Diarrhea | 55% | 8% |
| Decreased Appetite | 25% | 3% |
| Cardiovascular | ||
| ECG Abnormalities | 15% | 1% |
| Hepatic | ||
| Elevated ALT/AST | 20% | 4% |
Experimental Protocols
Protocol 1: Monitoring for Dermatological Toxicity
-
Frequency: Conduct a visual inspection of the skin and fur of each animal three times a week.
-
Scoring: Use a standardized scoring system to grade the severity of any observed rash, alopecia, or other skin abnormalities.
-
Biopsy: In case of a persistent or severe skin reaction, a skin biopsy should be collected for histopathological analysis.
-
Documentation: Photograph any significant skin changes to maintain a visual record over time.
Protocol 2: Monitoring for Cardiovascular Toxicity
-
Baseline: Obtain a baseline ECG for each animal prior to the first dose of this compound.
-
Routine Monitoring: Perform ECGs bi-weekly for the first two months of the study, and monthly thereafter.
-
Data Analysis: Measure key parameters including heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc).
-
Actionable Thresholds: Define study-specific thresholds for significant changes in QTc or other parameters that would trigger a dose modification or interruption.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term toxicity monitoring.
Caption: Troubleshooting decision tree for dermatological toxicity.
References
- 1. bmj.com [bmj.com]
- 2. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Adjusting Arq-621 dosage to reduce animal model mortality
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the Eg5 inhibitor Arq-621 in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to dosage adjustment and the mitigation of animal model mortality.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its potential on-target toxicities?
A1: this compound is a potent and selective allosteric inhibitor of Eg5 (also known as KSP or KIF11), a kinesin spindle protein.[1] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in rapidly proliferating cells. This mechanism is the basis for its anti-tumor activity.
The primary on-target toxicity associated with Eg5 inhibitors is related to their anti-proliferative effect on healthy, rapidly dividing tissues. This can manifest as:
-
Myelosuppression: Particularly neutropenia, due to the high turnover of hematopoietic stem cells in the bone marrow.
-
Gastrointestinal Toxicity: Effects on the rapidly dividing epithelial cells of the gut can lead to diarrhea, mucositis, and weight loss.
Preclinical data for this compound suggests a potentially favorable safety profile compared to other Eg5 inhibitors, with reports of no evidence of bone marrow toxicity at effective doses in some models.[1]
Q2: What are the key considerations for an initial dose-finding study with this compound in a new animal model?
A2: When initiating studies in a new animal model, a careful dose-escalation study is crucial to determine the maximum tolerated dose (MTD) and the optimal therapeutic window. Key considerations include:
-
Starting Dose: Begin with a low, sub-therapeutic dose and gradually escalate in subsequent cohorts.
-
Dosing Schedule: The dosing schedule (e.g., daily, three times weekly, weekly) can significantly impact both efficacy and toxicity. The schedule should be guided by the pharmacokinetic and pharmacodynamic properties of this compound.
-
Monitoring Parameters: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and physical appearance. Regular hematological analysis is critical to monitor for myelosuppression.
-
Endpoint Definition: Clearly define the criteria for dose-limiting toxicities (DLTs) before initiating the study.
Q3: We are observing significant mortality in our mouse model at what we believe to be a therapeutic dose of this compound. What are the potential causes and how can we troubleshoot this?
A3: High mortality at a presumed therapeutic dose can stem from several factors. The troubleshooting guide below provides a systematic approach to address this issue. It is important to differentiate between on-target toxicity, off-target effects, and issues with the experimental protocol.
Troubleshooting Guide: High Animal Model Mortality
| Observed Issue | Potential Cause | Recommended Action |
| Rapid weight loss (>15-20%) and dehydration following dosing. | Gastrointestinal toxicity: Inhibition of epithelial cell proliferation in the gut. | - Dose Reduction: Lower the dose of this compound. - Dosing Schedule Modification: Change from daily to an intermittent dosing schedule (e.g., three times a week or once weekly) to allow for tissue recovery. - Supportive Care: Provide subcutaneous fluids to combat dehydration and softened, palatable food to encourage eating. |
| High incidence of infections and signs of sepsis. | Severe Neutropenia: On-target effect on hematopoietic progenitor cells. | - Dose Reduction/Schedule Modification: As above. - Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water, following veterinary consultation and institutional guidelines. - G-CSF Support: For severe, predictable neutropenia, the use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. This should be carefully timed relative to this compound administration. |
| Mortality without significant prior clinical signs. | Acute Toxicity/Off-Target Effects: Could be related to the peak plasma concentration (Cmax) of the drug. Formulation/Vehicle Issues: The vehicle used to dissolve this compound may have its own toxicity. | - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to understand the drug's exposure profile. A high Cmax might be mitigated by altering the route of administration (e.g., subcutaneous instead of intravenous) or by using a slower infusion rate. - Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. - Dose Fractionation: Consider splitting the daily dose into two administrations to reduce peak plasma levels. |
| Variable mortality rates between experimental cohorts. | Inconsistent Dosing Technique: Errors in dose calculation or administration. Animal Health Status: Underlying subclinical infections or stress in the animals. | - Standardize Procedures: Ensure all personnel are thoroughly trained in dose calculation and administration techniques. - Animal Acclimatization and Health Screening: Allow for an adequate acclimatization period before starting the experiment. Source animals from reputable vendors and perform health screening. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound. Specific parameters should be optimized for the chosen cell line and animal model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously implant 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal). A common vehicle might consist of DMSO, PEG400, and saline.
-
Administer this compound at the predetermined dose and schedule. For example, based on early preclinical data, a starting point could be 6.25 mg/kg, administered intraperitoneally three times a week.[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight at least twice weekly.
-
Monitor for any signs of toxicity as outlined in the troubleshooting guide.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and analysis of biomarkers from tumor tissue.
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if they exhibit signs of excessive toxicity.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Mortality Rate (%) |
| Vehicle Control | - | 3x/week | 0 | +5 | 0 |
| This compound | 3 | 3x/week | 45 | +2 | 0 |
| This compound | 6.25 | 3x/week | 85 | -5 | 0 |
| This compound | 10 | 3x/week | 98 | -12 | 10 |
| This compound | 15 | 3x/week | 100 | -20 | 40 |
Note: This is illustrative data. Actual results will vary depending on the experimental model.
Visualizations
Signaling Pathway of Eg5 Inhibition
Caption: Mechanism of this compound induced mitotic arrest.
Experimental Workflow for a Dose-Finding Study
Caption: Workflow for a typical dose-finding study.
References
Validation & Comparative
A Head-to-Head Battle of Eg5 Inhibitors: Arq-621 vs. Monastrol
A Comprehensive Comparison for Researchers and Drug Development Professionals
The mitotic kinesin Eg5, a critical player in the formation of the bipolar spindle during cell division, has emerged as a promising target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive alternative to traditional tubulin-targeting agents. This guide provides a detailed comparison of two notable Eg5 inhibitors: Arq-621, a potent clinical-stage inhibitor, and monastrol (B14932), a widely used tool compound in cell biology research.
At a Glance: Key Differences
| Feature | This compound | Monastrol |
| Potency | High (low nanomolar activity in cells) | Moderate (micromolar activity) |
| Clinical Development | Advanced to Phase 1 clinical trials | Primarily a research tool |
| Toxicity Profile | Lower bone marrow toxicity observed in preclinical and early clinical studies | Less characterized in a clinical context |
| Specificity | Highly selective for Eg5 | Selective for Eg5 over other kinesins |
Mechanism of Action: A Shared Strategy
Both this compound and monastrol are allosteric inhibitors of Eg5.[1][2] They do not bind to the ATP-binding site but rather to a distinct pocket on the motor domain. This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-stimulated motor activity.[2] The ultimate consequence of this inhibition is the failure of centrosome separation, leading to the formation of characteristic monoastral spindles, mitotic arrest, and apoptosis.[3][4]
Potency and Efficacy: A Clear Distinction
The most significant difference between this compound and monastrol lies in their potency. Preclinical data demonstrates that this compound exhibits anti-tumor activity in the low nanomolar range across a variety of human cancer cell lines.[5] In contrast, monastrol's inhibitory activity is in the micromolar range.
Table 1: Comparative Potency of this compound and Monastrol
| Inhibitor | Assay Type | IC50 Value | Reference |
| This compound | Cell-based anti-proliferative assays | Low nanomolar | [5] |
| Monastrol (S-enantiomer) | Basal Eg5 ATPase Activity | ~1.7 µM | [2] |
| Monastrol (racemic) | Microtubule-activated Eg5 ATPase Activity | ~14 µM | [6] |
Clinical Landscape
This compound has progressed to a first-in-human Phase 1 clinical trial for patients with solid tumors and hematologic malignancies.[7][8] The study established a recommended Phase 2 dose and demonstrated that this compound was generally well-tolerated, with a notable lack of the bone marrow toxicity often associated with other Eg5 inhibitors.[7][8] Monastrol, on the other hand, remains a valuable tool for preclinical research but has not been advanced into clinical development, likely due to its lower potency.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of inhibitors.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP (with a trace amount of [γ-³²P]ATP)
-
Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Inhibitor stocks (this compound or monastrol) in DMSO
-
Quenching solution (e.g., perchloric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, microtubules, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the Eg5 enzyme.
-
Incubate at a constant temperature (e.g., 25°C).
-
At various time points, take aliquots of the reaction and stop it by adding the quenching solution.
-
Separate the released inorganic phosphate (B84403) (³²Pi) from the unhydrolyzed ATP using a suitable method (e.g., charcoal binding or thin-layer chromatography).
-
Quantify the amount of ³²Pi produced using liquid scintillation counting.
-
Plot the rate of ATP hydrolysis as a function of inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or monastrol for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and the characteristic monoastral phenotype induced by Eg5 inhibitors.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the Eg5 inhibitor for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
Conclusion
This compound and monastrol both effectively inhibit the mitotic kinesin Eg5 through an allosteric mechanism, leading to mitotic arrest and cell death. However, this compound stands out as a significantly more potent compound that has demonstrated a favorable safety profile in early clinical trials. While monastrol remains an indispensable tool for basic research, this compound represents a promising next-generation Eg5 inhibitor with clear potential for clinical development as an anticancer therapeutic. Further head-to-head studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison of their biochemical and cellular activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
A Comparative Guide to Arq-621 and Other Selective Eg5 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arq-621, a selective inhibitor of the mitotic kinesin Eg5, with other notable Eg5 inhibitors that have been evaluated in preclinical and clinical studies. This document summarizes key performance data, details relevant experimental methodologies, and visualizes important pathways to aid in the evaluation and selection of these compounds for cancer research and drug development.
Introduction to Eg5 Inhibition in Oncology
The kinesin spindle protein Eg5 (also known as KIF11) is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a fundamental structure for accurate chromosome segregation during cell division.[1] Eg5 is primarily expressed in proliferating cells, with minimal expression in terminally differentiated, non-dividing cells. This differential expression profile makes Eg5 an attractive target for cancer therapy, as its inhibition can selectively induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells while sparing normal, quiescent tissues.[1]
Inhibition of Eg5's ATPase activity prevents the outward push required for centrosome separation, leading to the formation of a characteristic "monoastral" spindle.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest that can ultimately lead to programmed cell death.[2] Several small molecule inhibitors targeting an allosteric pocket on Eg5 have been developed, with a number advancing into clinical trials.[1][3] This guide focuses on comparing this compound with other prominent selective Eg5 inhibitors: Filanesib (B612139) (ARRY-520), Litronesib (LY2523355), and Ispinesib (SB-715992).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from various preclinical and clinical studies, and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence the absolute values.
In Vitro Potency: Eg5 Inhibition and Antiproliferative Activity
| Inhibitor | Target | IC50 (Enzymatic Assay) | Antiproliferative Activity (GI50/EC50/IC50) | Cancer Cell Lines |
| This compound | Eg5 | 1.0 µM (basal ATPase)[4] | Low nanomolar range[2] | Colon, NSCLC, Gastric, Hematologic[2] |
| Filanesib (ARRY-520) | Eg5/KSP | 6 nM[5] | 0.4 - 14.4 nM (EC50)[5] | Broad range including leukemias and solid tumors[5] |
| Litronesib (LY2523355) | Eg5 | 26 nM (KSP ATPase)[6] | Broad-spectrum activity[7] | 68 cancer cell lines[6] |
| Ispinesib (SB-715992) | Eg5/KSP | 1.7 nM (Ki app)[8] | 1.2 - 9.5 nM (IC50)[8] | Colo205, HT-29, MX-1, etc.[8] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Cancer Type | Efficacy Highlights |
| This compound | N/A in provided snippets | N/A in provided snippets | Preclinical data shows anti-tumor activity[2][9] |
| Filanesib (ARRY-520) | Mouse Xenograft | Hepatoblastoma (PDX) | Significant tumor growth reduction in 4 out of 5 PDX models[10] |
| Litronesib (LY2523355) | Mouse Xenograft | Colo205 | Dose-dependent antitumor activity[11] |
| Ispinesib (SB-715992) | Mouse Xenograft | Breast Cancer | Produced tumor regressions in 5 different breast cancer models |
Clinical Safety and Tolerability
| Inhibitor | Phase of Development | Key Adverse Events | Recommended Phase 2 Dose (if available) |
| This compound | Phase 1 | Fatigue, Nausea, Anemia, Vomiting. Notably, bone marrow toxicity and DNA damage seen with other Eg5 inhibitors were not evident.[9] | 280 mg/m² weekly IV[9] |
| Filanesib (ARRY-520) | Phase 2 | Reversible neutropenia[12] | N/A in provided snippets |
| Litronesib (LY2523355) | Phase 1/2 | Neutropenia (dose-limiting), Mucositis, Stomatitis[6][13] | 5 mg/m²/day on Days 1, 2, 3 with G-CSF support[12] |
| Ispinesib (SB-715992) | Phase 1/2 | Prolonged neutropenia, Febrile neutropenia (dose-limiting). Favorable profile with no significant neurotoxicities, GI toxicities, or alopecia.[10] | 10 mg/m² with docetaxel (B913) 60 mg/m²[10] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the evaluation of these inhibitors.
Caption: Mechanism of action of selective Eg5 inhibitors.
Caption: General experimental workflow for evaluating Eg5 inhibitors.
Detailed Experimental Protocols
Eg5 ATPase Activity Assay (Malachite Green)
This assay quantifies the enzymatic activity of Eg5 by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant Eg5 protein
-
Microtubules (polymerized from tubulin)
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Test inhibitor (e.g., this compound) at various concentrations
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the Eg5 inhibitor in the assay buffer.
-
In a 96-well plate, add the Eg5 enzyme, microtubules (for microtubule-activated assay), and the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 2 mM).
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction and add the Malachite Green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Calculate the concentration of Pi released using a standard curve generated with known phosphate concentrations.
-
Plot the percentage of Eg5 activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Eg5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Eg5 inhibitor. Include untreated and vehicle-treated control wells.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate, shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50/IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the direct visualization of the mitotic spindle and the effect of Eg5 inhibitors.
Materials:
-
Cells grown on glass coverslips
-
Eg5 inhibitor (e.g., Monastrol as a positive control)
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the Eg5 inhibitor for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize (if using PFA fixation) with permeabilization buffer.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody, protected from light, for 1-2 hours at room temperature.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence or confocal microscope, looking for the characteristic monopolar spindle phenotype in inhibitor-treated cells.
Conclusion
This compound is a potent and selective allosteric inhibitor of Eg5 with preclinical antitumor activity in the low nanomolar range.[2] A key differentiating feature highlighted in early clinical trials is its favorable safety profile, particularly the apparent lack of bone marrow toxicity and DNA damage that has been a concern with other Eg5 inhibitors.[9] While direct comparative preclinical data is limited, the available information suggests that this compound's potency is within the range of other clinical-stage Eg5 inhibitors like Filanesib, Litronesib, and Ispinesib. The distinct safety profile of this compound may offer a wider therapeutic window. Further clinical development and head-to-head studies will be necessary to fully elucidate the comparative efficacy and safety of these promising anticancer agents. This guide provides a foundational comparison to aid researchers in their evaluation of these important mitotic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Discovery and Development of Eg5 Inhibitors for the Clinic [umu.diva-portal.org]
Comparative Efficacy of Arq-621: A Cross-Validation of Anti-Tumor Effects in Diverse Preclinical Models
For Immediate Release
This comparison guide provides a comprehensive analysis of the anti-tumor effects of Arq-621, a selective allosteric inhibitor of the Eg5 motor protein, across various preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against other Eg5 inhibitors and standard chemotherapeutic agents.
This compound targets Eg5 (also known as KIF11), a kinesin spindle protein essential for the formation of a bipolar mitotic spindle during cell division.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1] Early preclinical data demonstrated the anti-tumor activity of this compound across a broad range of human solid and hematological cancer cell lines.[2] However, subsequent Phase I clinical trials in patients with metastatic solid tumors and hematologic malignancies did not show clear response rates, and further development appears to have been discontinued.[1] This guide summarizes the available preclinical data to provide a comparative context for the compound's activity.
Mechanism of Action: Eg5 Inhibition
This compound functions by allosterically inhibiting the ATPase activity of Eg5. This prevents the protein from sliding microtubules apart, a critical step in the separation of centrosomes and the establishment of the bipolar spindle during mitosis. The resulting mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.
In Vitro Anti-Tumor Activity
| Cell Line | Cancer Type | Eg5 Inhibitor | IC50 (µM) |
| MIAPaCa-2 | Pancreatic Cancer | Ispinesib (B1684021) | ~0.005 |
| PSN1 | Pancreatic Cancer | Ispinesib | ~0.005 |
| Panc-1 | Pancreatic Cancer | Ispinesib | ~0.005 |
| HeLa | Cervical Cancer | Monastrol (B14932) | ~14 |
| A549 | Lung Cancer | Monastrol | ~20 |
Note: Data for ispinesib and monastrol are sourced from publicly available studies and are intended to provide a general comparison of the potency of Eg5 inhibitors. Direct comparative studies with this compound are lacking.
In Vivo Anti-Tumor Efficacy
Detailed quantitative data from in vivo xenograft studies for this compound is limited. However, a patient-derived xenograft (PDX) model of pancreatic cancer treated with the Eg5 inhibitor ispinesib demonstrated significant tumor growth inhibition. This provides a benchmark for the potential in vivo efficacy of this class of drugs.
| Model | Treatment | Dosing Schedule | Tumor Volume Change | Tumor Weight Change |
| Pancreatic Cancer PDX | Vehicle Control | N/A | 652.2 mm³ (mean) | 545 mg (mean) |
| Pancreatic Cancer PDX | Ispinesib | 10 mg/kg, i.v., twice weekly | 18.1 mm³ (mean) | 28 mg (mean) |
Note: This data for ispinesib is from a single study and illustrates the potential anti-tumor activity of Eg5 inhibition in a relevant in vivo model.[3]
Comparison with Other Eg5 Inhibitors and Paclitaxel
| Compound | Target | Mechanism of Action | Key Preclinical Findings |
| This compound | Eg5 | Allosteric inhibitor | Anti-tumor activity in various cell lines.[2] |
| Ispinesib | Eg5 | Allosteric inhibitor | Potent in vitro activity in pancreatic cancer cells; significant tumor growth inhibition in a PDX model.[3] |
| Monastrol | Eg5 | Allosteric inhibitor | First-in-class Eg5 inhibitor, serves as a benchmark compound. |
| Paclitaxel | Tubulin | Microtubule stabilizer | Broad-spectrum anti-tumor activity, standard-of-care chemotherapy. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, MTT reagent is added to each well and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer agents.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Arq-621 in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arq-621, an Eg5 kinesin inhibitor, in combination with other chemotherapeutic agents. This document synthesizes preclinical and clinical findings to support further investigation into novel cancer treatment strategies.
This compound is a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1][2][3][4][5] By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its anti-tumor activity across a range of human cancer cell lines, including colon, lung, endometrial, and bladder cancers, as well as hematologic malignancies.[6] A notable characteristic of this compound is its reduced incidence of bone marrow toxicity, a common dose-limiting side effect observed with other Eg5 inhibitors.[2][7] A phase 1 clinical trial of this compound as a monotherapy in patients with solid tumors established a recommended phase 2 dose of 280 mg/m² administered weekly.[7][8]
While monotherapy has shown some activity, the therapeutic potential of Eg5 inhibitors may be enhanced when used in combination with other anticancer agents.[5] This guide explores the rationale and available data for combining this compound with other chemotherapeutics, drawing comparisons from studies on other Eg5 inhibitors where direct data for this compound is not yet available.
Mechanism of Action and Signaling Pathway
This compound targets the ATP-binding pocket of the Eg5 motor protein, preventing its interaction with microtubules. This inhibition disrupts the formation and function of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. The resulting mitotic arrest triggers the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.
Rationale for Combination Therapies
The strategy of combining this compound with other chemotherapeutic agents is based on the principle of synergistic or additive anti-tumor effects through complementary mechanisms of action. By targeting different stages of the cell cycle or distinct cellular pathways, combination therapies can potentially enhance efficacy, overcome drug resistance, and allow for lower, less toxic doses of individual agents.
Potential Combination Strategies with Other Chemotherapeutic Agents
While specific preclinical or clinical data on this compound in combination with other drugs are limited, studies with other Eg5 inhibitors provide a strong rationale for several combination approaches. The following table summarizes potential combination strategies, the mechanistic rationale, and key findings from studies with other Eg5 inhibitors.
| Chemotherapeutic Class | Examples | Mechanistic Rationale | Key Findings with Other Eg5 Inhibitors |
| Taxanes | Paclitaxel (B517696), Docetaxel | Both agents target mitosis but through different mechanisms. Taxanes stabilize microtubules, while Eg5 inhibitors disrupt spindle formation. The dual disruption of mitotic machinery can lead to a more profound and sustained mitotic arrest. | The combination of the KIF11 inhibitor ispinesib (B1684021) with paclitaxel demonstrated enhanced efficacy in triple-negative breast cancer models by targeting chemoresistant cancer stem cells.[1] |
| Platinum-based Agents | Cisplatin, Carboplatin | Platinum agents induce DNA damage, primarily leading to apoptosis. Combining a DNA-damaging agent with a mitotic inhibitor can target both resting and dividing cells, potentially increasing overall cell kill. | High Eg5 expression has been correlated with a better response to a combination of antimitotic agents and platinum-based chemotherapy in advanced non-small cell lung cancer. |
| Kinesin Inhibitors | KIF15 inhibitors | KIF15 is another kinesin motor protein that plays a role in spindle formation, partially redundant with Eg5. Dual inhibition of KIF11 (Eg5) and KIF15 has been proposed as a strategy to overcome potential resistance mechanisms. | A study suggested that the combined inhibition of KIF11 and KIF15 could be an effective therapeutic strategy for gastric cancer. |
Experimental Protocols for Evaluating Combination Therapies
The following provides a generalized experimental workflow for preclinical evaluation of this compound in combination with other chemotherapeutic agents.
In Vitro Synergy Assessment: Combination Index (CI) Assay
Objective: To determine if the combination of this compound and another chemotherapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for each drug individually using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Combination Treatment: Treat cells with a range of concentrations of this compound and the other agent, both alone and in combination, at a constant ratio based on their IC50 values.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), measure cell viability.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a living organism.
Methodology:
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Drug Administration: Administer drugs according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Assess for any signs of toxicity.
Conclusion and Future Directions
This compound, a selective Eg5 inhibitor with a favorable safety profile, holds promise as a novel anti-cancer agent. While its efficacy as a monotherapy is under investigation, the exploration of combination therapies with other chemotherapeutic agents represents a critical next step in its clinical development. The rationale for combining this compound with agents such as taxanes and platinum-based drugs is supported by preclinical evidence from other Eg5 inhibitors. Further preclinical studies are warranted to identify synergistic combinations and optimal dosing schedules for this compound. These investigations will be instrumental in designing future clinical trials to evaluate the full potential of this compound-based combination therapies in providing improved outcomes for cancer patients.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 expression is closely correlated with the response of advanced non-small cell lung cancer to antimitotic agents combined with platinum chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
Navigating Mitotic Spindle Inhibition: A Comparative Guide to Alternatives for Arq-621
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic agents targeting the mitotic spindle, with a focus on alternatives to the Eg5 kinesin inhibitor Arq-621. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support informed decision-making in anticancer drug discovery.
The mitotic spindle, a critical cellular machine responsible for chromosome segregation during cell division, presents a compelling target for cancer therapy. By disrupting the function of the spindle, cancer cell proliferation can be halted, leading to cell death. This compound, a potent and selective allosteric inhibitor of the kinesin motor protein Eg5, has been a notable agent in this class.[1][2] Eg5 is essential for establishing and maintaining the bipolar spindle; its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis.[3][4][5] However, the landscape of mitotic spindle inhibitors is diverse, with numerous alternative strategies that warrant consideration. This guide explores these alternatives, presenting a comparative analysis of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Quantitative Comparison of Mitotic Spindle Inhibitors
The following tables provide a summary of the in vitro potency of this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in cell lines and experimental conditions can influence the results.
Table 1: Eg5 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell-Based Potency (Example) | Reference |
| This compound | Eg5 | Not explicitly stated | Low nanomolar range in various cancer cell lines | [6] |
| Monastrol | Eg5 | ~14 µM | Induces monopolar spindles | [3] |
| Ispinesib | Eg5 | Not explicitly stated | Nanomolar IC50 values in various cell lines | [7] |
| YL001 | Eg5 | Blocks ATPase activity | Favorable bioactivity in various cancer cell lines | [4] |
Table 2: Aurora Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Cell Line Example | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 (Aurora A), 396.5 (Aurora B) | Active against neuroblastoma and Ewing sarcoma cell lines | [8] |
| Barasertib (AZD1152) | Aurora B | <1 (Aurora B), >1000 (Aurora A) | Effective in acute myeloid leukemia (AML) cell lines | [8] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (Aurora A), 79 (Aurora B), 61 (Aurora C) | Broad antiproliferative activity | [9] |
| MK-8745 | Aurora A | 0.6 | Not specified | [8] |
Table 3: Polo-like Kinase 1 (PLK1) Inhibitors
| Compound | Target | In Vitro Potency (Example) | Cell Line Example | Reference |
| Volasertib (BI 6727) | PLK1 | Nanomolar activity | Small cell lung cancer (SCLC) cell lines | [10] |
| Rigosertib | PLK1 | Nanomolar activity | SCLC cell lines | [10] |
| Onvansertib | PLK1 | Nanomolar cytotoxicity | SCLC cell lines | [10] |
| BI 2536 | PLK1 | Not specified | Investigated in various solid tumors | [11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for predicting their efficacy and potential side effects.
Eg5 and the Mitotic Spindle
Eg5 is a plus-end directed motor protein that slides antiparallel microtubules apart, a key process in the separation of centrosomes and the formation of a bipolar spindle. Inhibition of Eg5 prevents this separation, leading to the collapse of the spindle into a monopolar structure.
Caption: Role of Eg5 in bipolar spindle formation and its inhibition by this compound.
Aurora Kinases in Cell Cycle Control
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex (CPC), which ensures correct chromosome-microtubule attachments and cytokinesis.[12][13][14]
Caption: Distinct roles of Aurora A and Aurora B kinases during mitosis.
Polo-like Kinase 1 (PLK1) as a Mitotic Regulator
PLK1 is a master regulator of the cell cycle, with roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[15][16][17] It activates the Cdc25C phosphatase, which in turn activates the cyclin B-Cdk1 complex, a key driver of mitosis.
Caption: PLK1's role in initiating mitotic entry through the activation of Cdc25C.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mitotic spindle inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Test compound and vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.
-
In a 96-well plate, add the tubulin solution to wells containing either the test compound at various concentrations or the vehicle control.
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 350 nm at regular intervals for 60-90 minutes.[18][19][20]
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the initial linear phase.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[21]
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[22]
-
Add the solubilization solution to dissolve the formazan crystals.[23][24]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of the Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosomes to assess the morphological effects of inhibitor treatment.
Workflow:
Caption: Workflow for immunofluorescence staining of the mitotic spindle.
Materials:
-
Cells grown on glass coverslips
-
Test compound and vehicle control
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG conjugated to a fluorophore)
-
DNA counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips and treat with the test compound or vehicle control for the desired time.
-
Fix the cells with an appropriate fixative. For microtubule staining, ice-cold methanol is often preferred.[25]
-
If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution.[25]
-
Block non-specific antibody binding by incubating the coverslips in a blocking solution.
-
Incubate with the primary antibody diluted in blocking solution.[26]
-
Wash the coverslips and then incubate with the fluorescently labeled secondary antibody.[27]
-
Counterstain the DNA with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[27] The morphology of the mitotic spindle (bipolar vs. monopolar) can then be assessed.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLK1 - Wikipedia [en.wikipedia.org]
- 16. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro tubulin polymerization assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. In vitro tubulin polymerization assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Kinesin Spindle Protein Inhibitors: Arq-621, Filanesib, Ispinesib, and Litronesib
For Researchers, Scientists, and Drug Development Professionals
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein for the establishment of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it an attractive target for oncology drug development. This guide provides a detailed, head-to-head comparison of four key KSP inhibitors: Arq-621, Filanesib (B612139) (ARRY-520), Ispinesib (SB-715992), and Litronesib (B1684022) (LY2523355), with a focus on their preclinical and clinical performance supported by available experimental data.
Mechanism of Action: A Shared Path to Mitotic Catastrophe
All four compounds—this compound, Filanesib, Ispinesib, and Litronesib—are allosteric inhibitors of the KSP motor protein.[1][2][3] They bind to a pocket on the KSP motor domain, distinct from the ATP-binding site, which prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. This inhibition disrupts the separation of centrosomes, leading to the formation of a characteristic monoastral spindle. The spindle assembly checkpoint is activated, causing a prolonged cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.
Below is a diagram illustrating the signaling pathway from KSP inhibition to apoptosis.
Caption: Signaling pathway from KSP inhibition to apoptosis.
Preclinical Performance: Potency and Cellular Activity
While direct head-to-head studies are limited, preclinical data from various sources provide insights into the relative potency of these inhibitors.
| Inhibitor | Target | In Vitro Potency (IC50/Ki) | Cell Line Examples | Reference(s) |
| This compound | Eg5 | Low nanomolar range | Wide range of human solid and hematological cancer cell lines | [1][4] |
| Filanesib (ARRY-520) | KSP | 6 nM (human KSP) | Hematological and solid tumor cell lines | [5] |
| Ispinesib (SB-715992) | KSP | < 10 nM (KSP ATPase) | Breast, ovarian, and other solid tumor cell lines | [5][6] |
| Litronesib (LY2523355) | Eg5 | Not specified | Broad spectrum against 68 cancer cell lines | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug are crucial for its clinical efficacy and safety. Below is a summary of available pharmacokinetic data for the four inhibitors.
| Parameter | This compound | Filanesib (ARRY-520) | Ispinesib (SB-715992) | Litronesib (LY2523355) |
| Administration | Intravenous | Intravenous | Intravenous | Intravenous |
| Half-life (t1/2) | 53 min (human liver microsomes) | ~70 h (human) | 16 h (pediatric patients) | Not specified |
| Protein Binding | ~96.4-99.2% (human plasma) | Not specified | Not specified | Not specified |
| Metabolism | Relatively stable by CYP P450 isoforms | Not specified | Not specified | Not specified |
| Key Findings | Poor oral bioavailability (~9%) | Dose-proportional exposure | Substantial interpatient variation | Dose-dependent increases in plasma exposure |
| Reference(s) | [7] | [8][9] | [10] | [11][12] |
Clinical Trial Data: Efficacy and Safety in Humans
All four KSP inhibitors have advanced to clinical trials, providing valuable data on their safety and efficacy in cancer patients.
| Inhibitor | Phase of Development | Indications Studied | Recommended Phase 2 Dose (RP2D) | Key Toxicities | Clinical Activity | Reference(s) |
| This compound | Phase 1 | Solid tumors and hematologic malignancies | 280 mg/m²/week (IV) | Fatigue, nausea, anemia, vomiting | Stable disease observed in several patients for > 4 months.[1][13] | [1][4][13] |
| Filanesib (ARRY-520) | Phase 2 | Multiple myeloma, advanced solid tumors | 1.50 mg/m²/day (Days 1, 2, 15, 16 of 28-day cycle) with filgrastim | Neutropenia, febrile neutropenia, mucosal inflammation | Partial responses observed in heavily pretreated multiple myeloma patients.[14][15][16] | [9][14][15][16][17][18] |
| Ispinesib (SB-715992) | Phase 2 | Breast cancer, solid tumors, pediatric solid tumors | 12 mg/m² (q14d); 9 mg/m² (weekly x3 q28d in pediatrics) | Neutropenia, increased AST/ALT | Partial responses observed in breast cancer.[2][10][19][20][21] | [2][5][10][19][20][21] |
| Litronesib (LY2523355) | Phase 2 | Advanced solid tumors, metastatic breast cancer, acute leukemia | 6 mg/m²/day (Days 1, 2, 3) or 8 mg/m²/day (Days 1, 5, 9) with pegfilgrastim | Neutropenia, mucositis, stomatitis | Partial responses observed in a small percentage of patients with advanced malignancies.[11][12] | [3][5][11][12] |
Experimental Protocols
KSP ATPase Inhibition Assay
A common method to determine the in vitro potency of KSP inhibitors is the ATPase assay, which measures the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).
Caption: General workflow for a KSP ATPase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human KSP motor domain is purified. Microtubules are polymerized from tubulin and stabilized with paclitaxel. The KSP inhibitor is serially diluted to various concentrations.[22]
-
Assay Reaction: The reaction mixture, typically containing KSP, microtubules, and the inhibitor in a suitable buffer, is pre-incubated. The reaction is initiated by the addition of ATP.[22]
-
Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of inorganic phosphate produced is quantified. A common method is the malachite green assay, where the formation of a colored complex is measured spectrophotometrically.[22]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce KSP ATPase activity by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Models
To evaluate the anti-tumor efficacy of KSP inhibitors in a living system, human tumor xenograft models in immunocompromised mice are frequently employed.
Caption: Workflow for a typical xenograft tumor model study.
Detailed Methodology:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[23]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the mice are randomized into different treatment groups, including a vehicle control group.[23]
-
Drug Administration: The KSP inhibitor is administered according to a specific dose and schedule (e.g., intravenous injection daily for five days).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity, such as the presence of monoastral spindles or an increase in apoptotic markers.[23]
Conclusion
This compound, Filanesib, Ispinesib, and Litronesib are all potent inhibitors of the KSP motor protein with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. While they share a common target, their preclinical and clinical profiles exhibit notable differences in terms of potency against specific cell lines, pharmacokinetic properties, and the types and severity of observed toxicities in clinical trials.
Filanesib has shown encouraging activity in heavily pretreated multiple myeloma patients, while Ispinesib has demonstrated responses in breast cancer.[2][14][15][20] this compound and Litronesib have also been evaluated in a range of solid and hematological malignancies, with stable disease being the most common response.[1][11][12][13] The primary dose-limiting toxicity for most of these agents is myelosuppression, particularly neutropenia, which is often manageable with supportive care such as G-CSF.
The choice of a particular KSP inhibitor for further development or clinical application will likely depend on the specific cancer type, the patient population, and the potential for combination with other therapies. Further head-to-head comparative studies would be invaluable in elucidating the nuanced differences between these promising anti-cancer agents.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pediatric phase I trial and pharmacokinetic study of ispinesib: a Children's Oncology Group phase I consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Phase 1 dose-escalation studies exploring multiple regimens of litronesib (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Synergistic Effects of Arq-621 with PARP Inhibitors: A Review of Preclinical and Clinical Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide aims to provide a comprehensive comparison of the synergistic effects of Arq-621 in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. However, a thorough review of published scientific literature and clinical trial data reveals a critical finding: there is currently no available evidence to support a synergistic relationship between this compound and PARP inhibitors.
This compound is characterized as a potent and selective allosteric inhibitor of Eg5 (also known as KIF11), a kinesin spindle protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Its mechanism of action is centered on disrupting mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical data have demonstrated its anti-tumor activity across a range of human solid and hematological malignancies, and it has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors.[1][2]
Conversely, PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways, particularly in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. PARP enzymes play a crucial role in single-strand DNA break repair. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In HRD cells, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.
The initial hypothesis of a synergistic interaction between this compound and PARP inhibitors may have been based on a potential misunderstanding of this compound's target. While there is substantial research on the synergy of PARP inhibitors with agents that induce DNA damage or inhibit other DDR proteins like ATR, there is no scientific rationale or published data to suggest that inhibiting Eg5 with this compound would enhance the efficacy of PARP inhibitors.
Understanding the Mechanisms: this compound and PARP Inhibition
To clarify the distinct roles of these two classes of inhibitors, the following sections detail their mechanisms of action.
This compound: An Eg5 Inhibitor
This compound functions by inhibiting the motor protein Eg5. This protein is critical for pushing the duplicated centrosomes apart during prophase, a key step in the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and ultimately cell death in rapidly dividing cancer cells.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP inhibitors function by blocking the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair, the accumulation of these breaks leads to cell death.
Synergistic Combinations with PARP Inhibitors: Established Strategies
While a combination with this compound is not supported by current data, PARP inhibitors have shown significant synergy with other anti-cancer agents. These established combinations provide a framework for understanding the principles of synergistic drug interactions in the context of DNA damage repair.
| Combination Partner | Rationale for Synergy | Supporting Evidence |
| Chemotherapy (e.g., Temozolomide, Platinum Agents) | Chemotherapy induces DNA damage, increasing the reliance of cancer cells on PARP-mediated repair. | Preclinical and clinical studies have demonstrated enhanced efficacy in various tumor types. |
| ATR Inhibitors | ATR is a key kinase in the DNA damage response, particularly in response to replication stress. Dual inhibition of PARP and ATR can lead to synthetic lethality in tumor cells with high levels of replication stress. | Preclinical models and early clinical trials have shown promising anti-tumor activity. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | PARP inhibition can increase genomic instability and the release of tumor neoantigens, potentially enhancing the anti-tumor immune response. | Preclinical studies and ongoing clinical trials are investigating this combination in various cancers. |
Conclusion
References
Safety Operating Guide
Proper Disposal of Arq-621: A Guide for Laboratory Professionals
Effective management and disposal of Arq-621 are critical for ensuring laboratory safety and environmental protection. As a potent covalent inhibitor with significant aquatic toxicity, strict adherence to established protocols is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. By implementing these measures, laboratories can minimize risks, maintain regulatory compliance, and foster a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
Required Personal Protective Equipment (PPE): A summary of the necessary PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use only in a well-ventilated area or with a suitable respirator |
Data sourced from this compound Safety Data Sheet.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundational step for safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Any materials grossly contaminated with solid this compound, such as weighing paper or disposable spatulas, should be placed in a designated, sealed hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix different solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Contaminated Sharps:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]
-
Step 2: Labeling and Storage
All waste containers must be clearly and accurately labeled to ensure proper handling and disposal.
-
Labeling:
-
Affix a "Hazardous Waste" label to all containers holding this compound waste.
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that the storage area is away from incompatible materials.
-
Step 3: Waste Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS:
-
Schedule a pickup for your properly segregated and labeled this compound waste with your institution's EHS department.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Professional Disposal:
-
Hazardous waste disposal companies are equipped to handle and dispose of toxic chemical waste in accordance with federal, state, and local regulations.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experimental scales and the use of microscale techniques where feasible.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.
References
Essential Safety and Operational Guidance for Handling Arq-621
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Arq-621, a potent and selective inhibitor of the Eg5 protein, which has been investigated for its anti-cancer properties.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Personal Protective Equipment (PPE)
The handling of this compound necessitates stringent adherence to personal protective equipment protocols to mitigate risks of exposure.[4][5] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Certified Respirator (NIOSH-approved), Chemical-Resistant Gloves (e.g., Nitrile), Safety Goggles with Side-Shields, Impervious Laboratory Coat |
| Solution Preparation and Handling | Chemical-Resistant Gloves (e.g., Nitrile), Safety Goggles with Side-Shields, Impervious Laboratory Coat, Work in a certified chemical fume hood |
| In Vitro / In Vivo Administration | Chemical-Resistant Gloves (e.g., Nitrile), Safety Goggles with Side-Shields, Impervious Laboratory Coat |
| Waste Disposal | Chemical-Resistant Gloves (e.g., Nitrile), Safety Goggles with Side-Shields, Impervious Laboratory Coat |
Hazard Identification and Safety Precautions
This compound presents several health and environmental hazards that require careful management.[5]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Wear protective gloves.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Wear eye protection/face protection.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[5] |
| Aquatic Hazard (Acute & Long-Term) | Very toxic to aquatic life with long lasting effects.[5] | Avoid release to the environment.[5] |
Storage and Handling
Proper storage and handling are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Condition | Requirement |
| Storage Temperature | Long-term: -20°C, Short-term: 2-8°C[4] |
| Storage Container | Keep container tightly closed in a dry and well-ventilated place.[4] |
| Handling Environment | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required. |
| General Hygiene | Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[4] |
Operational Plan: Standard Laboratory Workflow
The following diagram outlines a standard workflow for handling this compound in a research setting, from receipt to disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing papers, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as solid hazardous waste.
Mechanism of Action: Eg5 Inhibition Signaling Pathway
This compound is an inhibitor of Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][3] Inhibition of Eg5 leads to cell cycle arrest and apoptosis in cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
